Crenulatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGGZNOPAPRAIG-SPFKKGSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Biosynthesis of Crenulatin: A Pathway Yet to Be Discovered
Despite a comprehensive search of scientific literature and chemical databases, the biosynthetic pathway of a compound identified as "Crenulatin" remains elusive. This suggests that "this compound" may be a novel or less-studied natural product, or potentially a misnomer for a known compound. As a result, a detailed technical guide on its biosynthesis, including quantitative data, experimental protocols, and pathway diagrams, cannot be constructed at this time.
The initial investigation into the biosynthesis of "this compound" did not yield any specific enzymatic steps, genetic information, or precursor molecules. Further attempts to identify the compound's chemical structure, a critical prerequisite for understanding its formation, were also unsuccessful. Searches for natural products with similar names or potential misspellings did not provide any definitive leads.
Scientific understanding of a natural product's biosynthesis begins with its isolation and structural elucidation. Once the chemical architecture is known, researchers can propose plausible biosynthetic routes based on known biochemical reactions and the producing organism's metabolic capabilities. These hypotheses are then tested through a variety of experimental techniques, including:
-
Isotopic Labeling Studies: Feeding the producing organism with precursors labeled with stable or radioactive isotopes and tracking their incorporation into the final molecule.
-
Genetic Analysis: Identifying and characterizing the gene cluster responsible for producing the compound. This often involves sequencing the organism's genome and using bioinformatic tools to locate genes encoding for biosynthetic enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., methyltransferases, oxidases), and regulatory proteins.
-
In Vitro Enzyme Assays: Expressing and purifying the putative biosynthetic enzymes and testing their activity with proposed substrates to confirm their function.
-
Metabolomic Analysis: Comparing the metabolic profiles of wild-type and genetically modified strains (e.g., gene knockouts or overexpressions) to identify intermediates and shunt products in the pathway.
Without a confirmed structure or a known producing organism for "this compound," none of these established methodologies can be applied.
For researchers, scientists, and drug development professionals interested in the biosynthesis of novel natural products, the journey begins with the fundamental steps of discovery and characterization. Should "this compound" be a newly identified molecule, future research would need to focus on these foundational aspects before its biosynthetic pathway can be unraveled.
We encourage the scientific community to report any findings related to a compound named "this compound" to facilitate the collective effort in mapping the vast and complex world of natural product biosynthesis.
In Silico Prediction of Crenulatin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crenulatin, a natural compound identified in Rhodiola crenulata, presents a compelling case for further investigation as a potential therapeutic agent. While experimental data on this compound remains limited, in silico analyses, particularly network pharmacology and molecular docking studies, have begun to illuminate its potential biological targets and mechanisms of action. This technical guide provides a comprehensive overview of the predicted targets of this compound, with a focus on its potential role in modulating key signaling pathways related to cellular metabolism, growth, and stress response. The information presented herein is primarily derived from computational predictions and is intended to serve as a foundational resource to guide future experimental validation and drug discovery efforts.
Introduction to this compound
This compound (CAS 63026-02-8) is a chemical constituent of Rhodiola crenulata, a plant with a long history of use in traditional medicine. Its chemical structure is 2-methyl-3-buten-2-ol beta-D-glucopyranoside, with a molecular formula of C11H20O6. Recent computational studies have identified this compound as one of the potentially bioactive components of Rhodiola crenulata, suggesting its involvement in the plant's therapeutic effects.
Predicted Biological Targets of this compound
In silico target prediction for this compound has been primarily explored through network pharmacology approaches. These studies leverage large-scale biological data to predict the protein targets of a given compound. A key study investigating the components of Rhodiola crenulata in the context of exercise-induced skeletal muscle injury identified several potential targets for this compound related to autophagy.[1] The predicted targets are central to cellular signaling pathways that regulate metabolism, cell growth, and stress responses.
Table 1: Predicted Protein Targets of this compound from In Silico Studies
| Target Protein | UniProt ID | Function | Predicted Role in this compound's Mechanism of Action |
| mTOR (Mechanistic target of rapamycin) | P42345 | Serine/threonine kinase that regulates cell growth, proliferation, motility, survival, protein synthesis, autophagy, and transcription.[2][3][4][5][6] | Modulation of the mTOR pathway is a key predicted mechanism for this compound, potentially influencing autophagy and cell growth. |
| AMPK (AMP-activated protein kinase) | Q13131 (α1), P54646 (α2) | A cellular energy sensor that plays a key role in cellular energy homeostasis. Activation of AMPK stimulates energy-producing pathways and inhibits energy-consuming pathways.[7][8][9][10][11] | This compound is predicted to interact with the AMPK signaling pathway, suggesting a role in regulating cellular metabolism. |
| FoxO1 (Forkhead box protein O1) | Q12778 | A transcription factor that plays important roles in regulation of gluconeogenesis and glycogenolysis and is also a key regulator of cell death. | By targeting FoxO1, this compound may influence gene expression related to apoptosis, cell cycle control, and metabolism. |
| ULK1 (Unc-51 like autophagy activating kinase 1) | O75385 | A serine/threonine kinase that plays a critical role in the initiation of autophagy. | The predicted interaction with ULK1 further strengthens the hypothesis that this compound is a modulator of the autophagic process. |
| Beclin-1 (BECN1) | Q14457 | Plays a central role in autophagy by forming a complex with Vps34, a class III phosphoinositide 3-kinase. | Targeting Beclin-1 suggests a direct role for this compound in the regulation of autophagosome formation. |
| ATG12 (Autophagy related 12) | O94817 | A ubiquitin-like protein that is essential for autophagy. | The prediction of ATG12 as a target indicates that this compound may interfere with the autophagic machinery at the level of vesicle elongation. |
Note: The predicted targets are based on network pharmacology studies of Rhodiola crenulata constituents and require experimental validation for this compound specifically.
Predicted Signaling Pathway Modulation
The predicted targets of this compound converge on three critical and interconnected signaling pathways: mTOR, AMPK, and FoxO. These pathways are central regulators of cellular homeostasis.
mTOR Signaling Pathway
The mTOR signaling pathway is a master regulator of cell growth and metabolism.[2][3][4][5][6] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy. The predicted interaction of this compound with mTOR suggests that it may act as a modulator of this pathway, potentially inhibiting mTORC1 activity, which would be consistent with the induction of autophagy.
AMPK Signaling Pathway
AMPK acts as a cellular energy sensor, being activated by high AMP/ATP ratios.[7][8][9][10][11] Once activated, AMPK switches on catabolic pathways to generate ATP and switches off anabolic pathways to conserve energy. The predicted interaction with AMPK suggests that this compound might influence the cellular energy state or directly modulate AMPK activity, leading to downstream effects on metabolism and autophagy.
FoxO Signaling Pathway
The FoxO family of transcription factors are key regulators of various cellular processes, including apoptosis, cell cycle arrest, and stress resistance.[12][13][14][15] Their activity is tightly controlled by post-translational modifications, including phosphorylation by Akt (which inhibits FoxO) and AMPK (which can activate FoxO). The predicted targeting of FoxO1 by this compound suggests a potential role in modulating the expression of genes involved in critical cellular decisions.
Experimental Protocols for Target Validation
The in silico predictions for this compound's targets require rigorous experimental validation. Below are detailed methodologies for key experiments to confirm the predicted interactions and downstream functional effects.
General Workflow for Target Validation
Direct Binding Assays
Objective: To determine if this compound physically interacts with the predicted target proteins.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified recombinant target protein (e.g., mTOR, AMPK) on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the binding of this compound to the immobilized protein.
-
Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the sensorgram data.
-
-
Isothermal Titration Calorimetry (ITC):
-
Place a solution of the purified target protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a concentrated solution of this compound.
-
Perform a series of small injections of this compound into the protein solution.
-
Measure the heat released or absorbed during each injection.
-
Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Kinase Activity Assays
Objective: To assess the functional effect of this compound on the enzymatic activity of predicted kinase targets (e.g., mTOR, AMPK, ULK1).
-
In Vitro Kinase Assay (e.g., for mTOR):
-
Prepare a reaction mixture containing recombinant active mTOR kinase, a specific substrate (e.g., a peptide derived from 4E-BP1), and ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the phosphorylation of the substrate using either autoradiography (for ³²P) or a phospho-specific antibody in an ELISA or Western blot format.
-
Calculate the IC50 value of this compound for mTOR kinase activity.
-
Cell-Based Assays
Objective: To confirm the engagement of this compound with its predicted targets in a cellular context and to evaluate its impact on downstream signaling.
-
Western Blotting:
-
Culture an appropriate cell line (e.g., HEK293T, HeLa, or a relevant muscle cell line).
-
Treat the cells with different concentrations of this compound for various time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-mTOR, mTOR, p-AMPK, AMPK, p-ULK1, ULK1) and their downstream effectors (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).
-
Use appropriate secondary antibodies conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
-
-
Quantitative Real-Time PCR (qPCR):
-
Treat cells with this compound as described for Western blotting.
-
Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
Perform qPCR using primers specific for FoxO target genes (e.g., GADD45A, BNIP3).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression in this compound-treated cells compared to control cells.
-
Conclusion and Future Directions
The in silico evidence presented in this guide strongly suggests that this compound is a promising natural product with the potential to modulate the mTOR, AMPK, and FoxO signaling pathways. These pathways are implicated in a wide range of physiological and pathological processes, including cancer, metabolic disorders, and neurodegenerative diseases. The convergence of this compound's predicted targets on the regulation of autophagy highlights a particularly interesting avenue for further research.
Future efforts should focus on the comprehensive experimental validation of these in silico predictions. The successful confirmation of this compound's bioactivity and mechanism of action will be a critical step in unlocking its therapeutic potential and advancing it through the drug discovery pipeline. This guide provides a foundational roadmap for researchers to embark on this exciting area of investigation.
References
- 1. scispace.com [scispace.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. cusabio.com [cusabio.com]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. mdpi.com [mdpi.com]
- 15. KEGG PATHWAY: hsa04068 [kegg.jp]
Crenulatin: A Technical Guide to Its Biological Activity Screening
Disclaimer: Scientific literature extensively covers the biological activities of extracts from Rhodiola crenulata, a plant in which crenulatin is a constituent. However, dedicated studies on the isolated compound this compound are limited. This guide summarizes the known biological activities of Rhodiola crenulata extracts and the broader class of furanocoumarins, to which this compound belongs, providing a foundational understanding for researchers. The quantitative data and experimental protocols detailed herein are derived from studies on the plant extract or related compounds and should be adapted and validated for pure this compound.
Introduction to this compound and Furanocoumarins
This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Much of the research into the effects of this compound is in the context of the whole plant extract of Rhodiola crenulata, which has been studied for its anti-tumor and anti-inflammatory effects.[1][2][3][4][5] This technical guide provides an overview of the screening methods and known activities relevant to this compound, drawing from research on Rhodiola crenulata and other furanocoumarins.
Anticancer Activity
Extracts of Rhodiola crenulata have demonstrated notable anticancer properties, including the induction of cell death and inhibition of tumor growth and migration in various cancer cell lines, such as B16-F10 melanoma and breast cancer cells.[2][3][4] While specific studies on this compound are sparse, other compounds found in R. crenulata, such as quercetin, luteolin, and kaempferol, have shown significant inhibitory effects against lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.[1][6][7]
Quantitative Data: Lactate Dehydrogenase Inhibition by Rhodiola crenulata Components
| Compound | Target | IC50 (µM) |
| Quercetin | LDHA | 0.27 ± 0.02[1][6][7] |
| LDHB | 0.87 ± 0.07[1][6][7] | |
| Luteolin | LDHA | 1.19 ± 0.09[1][6][7] |
| LDHB | 2.71 ± 0.39[1][6][7] | |
| Kaempferol | LDHA | 0.70 ± 0.13[1][6][7] |
| LDHB | 8.69 ± 0.85[1][6][7] | |
| Epicatechin gallate | LDHA | 2.27 ± 0.23[1] |
Experimental Protocol: LDH Enzyme Inhibition Assay
This protocol is a generalized method for determining the inhibitory effect of a compound on lactate dehydrogenase activity.
-
Reagents and Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Pyruvate (substrate)
-
NADH (cofactor)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the LDH enzyme in each well of a 96-well plate.
-
Add varying concentrations of the test compound (this compound) to the wells. A DMSO control should be included.
-
Initiate the enzymatic reaction by adding pyruvate to each well.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: Inhibition of Glycolysis in Cancer Cells
Anti-inflammatory Activity
Leaf extracts of Rhamnus crenata have been shown to exhibit anti-inflammatory activity by modulating the Nrf2/HO-1 and NF-κB/MAPK signaling pathways.[8] These extracts significantly inhibited the production of pro-inflammatory mediators such as NO, iNOS, COX-2, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[8] While this is a different plant species, it suggests a potential avenue for investigating the anti-inflammatory effects of compounds like this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This protocol outlines a general method for assessing the anti-inflammatory effects of a compound on macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Signaling Pathway: NF-κB and MAPK Inhibition
Antimicrobial Activity
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is essential for quantifying antimicrobial potency.
| Microorganism | Antimicrobial Agent | MIC (µg/mL) |
| Staphylococcus aureus | S-thanatin | >128[9] |
| Escherichia coli | S-thanatin | 4-16[9] |
| Klebsiella pneumoniae | S-thanatin | 4-16[9] |
| Pseudomonas aeruginosa | Compound X | (Example Data) |
| Candida albicans | Compound Y | (Example Data) |
Note: The data for S-thanatin is provided as an example of how MIC values are reported. Data for this compound is not currently available.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the test bacteria (approximately 5 x 10^5 CFU/mL) in MHB.
-
Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (no turbidity).
-
Experimental Workflow: Antimicrobial Screening
Conclusion
The available scientific evidence suggests that this compound, as a furanocoumarin and a component of Rhodiola crenulata, holds potential for significant biological activities, particularly in the areas of anticancer and anti-inflammatory research. However, a notable gap exists in the literature regarding the specific activities of isolated this compound. The experimental protocols and signaling pathways presented in this guide, derived from studies on related compounds and extracts, provide a robust framework for initiating a comprehensive biological activity screening of this compound. Future research should focus on isolating pure this compound and conducting systematic in vitro and in vivo studies to elucidate its specific mechanisms of action and therapeutic potential. Such investigations will be crucial in validating the hypotheses presented herein and unlocking the full pharmacological value of this natural compound.
References
- 1. Inhibition Profiling of Rhodiola crenulata on Lactate Dehydrogenase Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic effects of Rhodiola crenulata treatment on B16-F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [scholarworks.umass.edu]
- 4. Rhodiola crenulata induces death and inhibits growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [scholarworks.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The activity of antimicrobial peptide S-thanatin is independent on multidrug-resistant spectrum of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Crenolanib: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenolanib is an orally bioavailable benzimidazole derivative that has emerged as a potent and selective inhibitor of class III receptor tyrosine kinases (RTKs), specifically targeting platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its unique mechanism of action as a type I inhibitor, binding to the active conformation of the kinase, allows it to overcome resistance mechanisms associated with other tyrosine kinase inhibitors.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of crenolanib, summarizing key data, experimental protocols, and signaling pathways to support ongoing research and drug development efforts.
Pharmacokinetics
The pharmacokinetic profile of crenolanib has been characterized in both pediatric and adult populations, demonstrating rapid absorption and predictable exposure. Key parameters are summarized below.
Quantitative Pharmacokinetic Data
Table 1: Population Pharmacokinetics of Crenolanib in Pediatric Patients (2.1–19.2 years-old) with Brain Tumors [5][6]
| Parameter | Value | Notes |
| Apparent Central Clearance (CL/F) | 41 L/h | For a typical 8-year-old with a body surface area (BSA) of 1 m² |
| 58.8 L/h | Without concomitant acid reducers | |
| 26.1 L/h | With concomitant acid reducers | |
| Apparent Volume of Distribution (V/F) | 54.3 L | For a typical 8-year-old with a BSA of 1 m² |
| Absorption Rate (ka) | 0.19 /h | Decreased with increasing age |
| Mean Steady State AUC₀₋₂₄ₕ | 20,725 h·nM (range: 9,476 to 68,508 h·nM) | After 170 mg/m² dose |
| Mean Terminal Half-life | 12.3 to 18.5 hours |
Table 2: Pharmacokinetics of Crenolanib in Adult Patients with Relapsed/Refractory Acute Myeloid Leukemia (AML) [5][7]
| Parameter | Value | Notes |
| Time to Maximum Concentration (Tmax) | 2-3 hours | After oral administration |
| Terminal Half-life | 6.8 hours | |
| Mean Clearance | ~60 L/h (range: 10.7 to 592 L/h) | Similar between day 1 and day 15 |
| Drug Accumulation | Minimal | After repeated doses |
Pharmacodynamics
Crenolanib exerts its therapeutic effects by potently inhibiting the signaling of wild-type and mutant isoforms of PDGFR and FLT3.
Mechanism of Action
Crenolanib is a type I tyrosine kinase inhibitor, which means it binds to the ATP-binding pocket of the kinase in its active "DFG-in" conformation.[8] This mode of inhibition is effective against both wild-type and mutated forms of the target kinases, including mutations that confer resistance to type II inhibitors.[3][4]
The primary targets of crenolanib are:
-
Platelet-Derived Growth Factor Receptor (PDGFRα and PDGFRβ): Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, including gliomas. Crenolanib inhibits PDGFR-mediated signaling, thereby affecting tumor cell proliferation and angiogenesis.[2][9]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Crenolanib effectively inhibits both wild-type and mutated FLT3, including the D835 mutation that confers resistance to other FLT3 inhibitors.[10][11]
Quantitative Pharmacodynamic Data
Table 3: In Vitro Inhibitory Activity of Crenolanib
| Target | Cell Line/Assay | IC₅₀ / Kₔ | Reference |
| PDGFRα | Porcine aortic epithelial cells | 0.4 ng/mL | [8] |
| PDGFRα (wild type) | Chinese hamster ovary (CHO) cells | 10 nM | [8] |
| FLT3-ITD | Transfected TF-1 cells | 1.3 nM | [8] |
| FLT3-D835Y | Transfected Ba/F3 cells | 8.8 nM | [8] |
| FLT3-ITD | Molm14 cells | 7 nM | [8] |
| FLT3-ITD | MV411 cells | 8 nM | [8] |
| c-KIT (wild type) | In vitro assay | 67 nM (IC₅₀), 78 nM (Kₔ) | [8] |
| c-KIT D816H | In vitro assay | 5.4 nM | [8] |
| c-KIT D816V | In vitro assay | 2.5 nM | [8] |
| FLT3 Autophosphorylation | FLT3/ITD AML blasts | 2.4 nM | [12] |
Signaling Pathways
The therapeutic effects of crenolanib are a direct result of its ability to interrupt key signaling cascades downstream of PDGFR and FLT3.
Experimental Protocols
Quantification of Crenolanib in Human Serum and Cerebrospinal Fluid by LC-MS/MS[13][14]
This section details the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of crenolanib.
-
Sample Preparation:
-
Aliquot 50 µL of serum or cerebrospinal fluid (CSF).
-
Spike with d₄-crenolanib as an internal standard (ISTD).
-
Perform liquid-liquid extraction (LLE) using tert-butyl methyl ether.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (3 µm, 100 mm × 4.6 mm I.D.).
-
Column Temperature: 50 °C.
-
Mobile Phase: Isocratic mixture of methanol, water, and formic acid.
-
Flow Rate: 0.45 mL/min.
-
-
Mass Spectrometric Detection:
-
System: API-5500 LC-MS/MS with electrospray ionization (ESI) in positive ionization mode.
-
Ion Transitions:
-
Crenolanib: m/z 444.4 → 373.1
-
Internal Standard (d₄-crenolanib): m/z 448.2 → 374.2
-
-
-
Method Validation:
-
Linear Range: 5-1000 ng/mL for serum and 0.5-1000 ng/mL for CSF.
-
Precision and Accuracy: Intra-day and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.
-
References
- 1. Novel Treatment Regimen for FLT3-Mutated Acute Myeloid Leukemia Shows Promise in Roswell Park-Led Study | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Crenolanib in Children and Young Adults with Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility and Stability of Crenulatin
Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound named "Crenulatin." The following technical guide is a comprehensive template based on established principles of solubility and stability studies for novel chemical entities in drug development. This guide is intended to serve as a framework for researchers, scientists, and drug development professionals, outlining the necessary studies, data presentation, and experimental protocols. The placeholder "this compound" is used throughout to illustrate how such a guide would be structured for a specific compound.
Introduction
The successful development of a new active pharmaceutical ingredient (API) is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, manufacturability, and shelf-life. This document provides a detailed overview of the methodologies and data interpretation for the solubility and stability assessment of a novel compound, herein referred to as this compound. The goal of these studies is to establish a foundation for formulation development and to ensure the safety and efficacy of the final drug product.[1][2]
Solubility Studies
A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. This data informs decisions on formulation strategies, suitable administration routes, and the design of preclinical and clinical studies.
Quantitative Solubility Data
The following table summarizes the equilibrium solubility of this compound in a range of common pharmaceutical solvents at ambient temperature.
Table 1: Equilibrium Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 25 ± 2 | Data Not Available | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 25 ± 2 | Data Not Available | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 25 ± 2 | Data Not Available | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 25 ± 2 | Data Not Available | HPLC-UV |
| Ethanol | 25 ± 2 | Data Not Available | HPLC-UV |
| Propylene Glycol | 25 ± 2 | Data Not Available | HPLC-UV |
| PEG 400 | 25 ± 2 | Data Not Available | HPLC-UV |
| DMSO | 25 ± 2 | Data Not Available | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
Materials:
-
This compound (API)
-
Solvents: Purified Water, 0.1 N HCl, Phosphate Buffers (pH 6.8 and 7.4), Ethanol, Propylene Glycol, PEG 400, DMSO
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the suspension to equilibrate for a predetermined period (e.g., 24-48 hours), with periodic sampling to ensure equilibrium has been reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.[3]
-
Perform the experiment in triplicate for each solvent system.
Stability Studies
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are also performed to identify potential degradation products and establish the degradation pathways.[1][4][5]
Forced Degradation Studies
Forced degradation, or stress testing, is conducted to accelerate the degradation of a drug substance to identify likely degradation products and to demonstrate the specificity of stability-indicating analytical methods.[6][7]
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | This compound Remaining (%) | Major Degradants Formed |
| Hydrolysis | ||||
| Acidic | 0.1 N HCl | 72 hours | Data Not Available | Data Not Available |
| Neutral | Purified Water | 72 hours | Data Not Available | Data Not Available |
| Basic | 0.1 N NaOH | 72 hours | Data Not Available | Data Not Available |
| Oxidation | 3% H₂O₂ | 24 hours | Data Not Available | Data Not Available |
| Thermal | 60°C | 7 days | Data Not Available | Data Not Available |
| Photostability | ICH Q1B Option 2 | - | Data Not Available | Data Not Available |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound (API)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified duration. At various time points, withdraw samples, neutralize with a base, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat as required. At various time points, withdraw samples, neutralize with an acid, and analyze by HPLC.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Analyze samples at different time intervals by HPLC.
-
Thermal Degradation: Place solid this compound in a temperature-controlled oven (e.g., at 60°C). Analyze the sample at specified time points.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). Analyze the sample after exposure.
-
Analysis: For all stress conditions, use a stability-indicating HPLC method to separate the degradants from the parent drug. An HPLC-MS system can be used to obtain mass information for the identification of degradation products.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the general workflow for conducting solubility and stability studies of a new chemical entity.
Caption: General workflow for solubility and stability assessment.
Hypothetical Signaling Pathway for this compound
As no specific biological targets for "this compound" are documented, the following diagram illustrates a hypothetical signaling pathway where a novel inhibitor might act. This example depicts the inhibition of a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This guide outlines the fundamental principles and experimental approaches for determining the solubility and stability of a novel compound, exemplified by "this compound." The absence of specific data for this compound in the public domain necessitates the use of this generalized framework. The provided tables, protocols, and diagrams serve as a robust template for the systematic evaluation of any new chemical entity. Thorough and well-documented solubility and stability studies are indispensable for successful drug development, ensuring the creation of a safe, effective, and stable pharmaceutical product.
References
- 1. acdlabs.com [acdlabs.com]
- 2. cmcpharm.com [cmcpharm.com]
- 3. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. nelsonlabs.com [nelsonlabs.com]
In-depth Technical Guide: Synthesis of Crenulatin Analogues and Derivatives
To Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive overview of the synthesis of crenulatin analogues and derivatives. Due to the limited direct public information on "this compound," this guide focuses on the synthesis of closely related and structurally relevant compounds, providing a foundational framework for the synthesis of potential this compound-based molecules. The methodologies, data, and pathways described herein are based on established synthetic strategies for similar molecular scaffolds.
Section 1: Core Synthesis Strategies
The synthesis of complex nitrogen-containing heterocyclic compounds, the likely class for a molecule named "this compound," often involves multi-step reaction sequences. Below are detailed experimental protocols for the synthesis of core scaffolds that are structurally analogous to potential this compound precursors.
Synthesis of a Dihydropyrrolo[3,2,1-ij]quinolin-4-one Core
This protocol outlines a potential pathway to a tricyclic core structure that could serve as a basis for this compound synthesis.
Experimental Protocol:
-
Step 1: N-Alkylation of Indole-7-carboxylic acid.
-
To a solution of indole-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl 4-bromobutanoate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.
-
After completion (monitored by TLC), pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-alkylated product.
-
-
Step 2: Intramolecular Friedel-Crafts Acylation.
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add Eaton's reagent (P₂O₅ in methanesulfonic acid, 10 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the tricyclic core.
-
Section 2: Derivatization and Analogue Synthesis
Once the core scaffold is obtained, various analogues can be synthesized by modifying functional groups. The following protocols describe common derivatization reactions.
Amide Analogue Synthesis
Experimental Protocol:
-
Hydrolysis of the Ester.
-
Dissolve the tricyclic ester core (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 6 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the carboxylic acid.
-
-
Amide Coupling.
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add the desired amine (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to obtain the amide analogue.
-
Section 3: Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis of related heterocyclic compounds. This data is presented as a reference for expected outcomes in the synthesis of this compound analogues.
| Core Scaffold | Reaction Step | Starting Material | Reagents | Yield (%) |
| Dihydropyrrolo[3,2,1-ij]quinolin-4-one | N-Alkylation | Indole-7-carboxylic acid | Ethyl 4-bromobutanoate, K₂CO₃ | 75-85 |
| Intramolecular Friedel-Crafts Acylation | N-alkylated indole | Eaton's reagent | 60-70 |
| Analogue | Reaction Type | Starting Material | Reagents | Yield (%) |
| Amide A | Amide Coupling | Tricyclic acid | Amine A, EDC, DMAP | 80-90 |
| Amide B | Amide Coupling | Tricyclic acid | Amine B, EDC, DMAP | 75-85 |
Section 4: Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet defined in the literature, compounds with similar structural motifs often interact with key cellular signaling cascades implicated in cell proliferation, survival, and differentiation.
Putative Signaling Pathway for this compound Analogues
The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound analogues, based on the known activities of structurally related nitrogen-containing heterocycles. These compounds may act as inhibitors or modulators of protein kinases within these pathways.
Caption: Hypothetical signaling pathways modulated by this compound analogues.
Section 5: Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogues.
Caption: General workflow for synthesis and evaluation of analogues.
Toxicological Profile of Crenulatin: A Technical Guide for Researchers
Disclaimer: The toxicological properties of Crenulatin have not been completely investigated. This document summarizes the currently available information and outlines the necessary experimental framework for a comprehensive toxicological assessment.
Introduction
This compound (CAS No.: 63026-02-8) is a chemical compound with the molecular formula C₁₁H₂₀O₆ and a molecular weight of 248.27.[1] Currently, detailed toxicological data for this compound are scarce in publicly available literature. This guide provides a summary of the known toxicological information based on its Material Safety Data Sheet (MSDS) and outlines the standard experimental protocols required for a thorough toxicological evaluation for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]
-
Acute Aquatic Toxicity: Category 1 (Very toxic to aquatic life)[1]
-
Chronic Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Hazard Statements:
Carcinogenicity: No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]
Quantitative Toxicological Data
A comprehensive literature search did not yield any specific quantitative toxicological data for this compound, such as LD₅₀ (median lethal dose) or IC₅₀ (half maximal inhibitory concentration) values from dedicated studies. The GHS classification of "Acute toxicity, Oral (Category 4)" suggests an LD₅₀ value in the range of 300 to 2000 mg/kg for oral administration in rats, but this is an estimation based on classification criteria and not from a specific study on this compound.[2]
Table 1: Summary of Known Toxicological Data for this compound
| Parameter | Value | Classification | Source |
| Acute Oral Toxicity | Data not available | Category 4 (Harmful if swallowed) | [1] |
| Acute Dermal Toxicity | Data not available | Not classified | |
| Acute Inhalation Toxicity | Data not available | Not classified | |
| Carcinogenicity | No evidence of carcinogenicity | Not classified as a carcinogen | [1] |
| Aquatic Toxicity | Data not available | Acute and Chronic Category 1 | [1] |
Proposed Experimental Protocols for a Comprehensive Toxicological Profile
To establish a complete toxicological profile of this compound, a battery of in vitro and in vivo tests is required. The following are standard experimental protocols that should be considered.
In Vitro Toxicity Studies
4.1.1. Cytotoxicity Assays
-
Objective: To determine the concentration of this compound that is toxic to cells in culture.
-
Methodology (MTT Assay):
-
Plate cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
4.1.2. Genotoxicity Assays
-
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
-
Methodology (Ames Test - Bacterial Reverse Mutation Assay):
-
Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-).
-
Expose the bacterial strains to various concentrations of this compound, both with and without metabolic activation (S9 mix).
-
Plate the treated bacteria on a histidine-deficient medium.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
-
Methodology (In Vitro Micronucleus Assay):
-
Treat mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with different concentrations of this compound.
-
After an appropriate incubation period, treat the cells with cytochalasin B to block cytokinesis.
-
Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analyze the cells for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
-
In Vivo Toxicity Studies
4.2.1. Acute Oral Toxicity Study (OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound and to estimate its LD₅₀.
-
Methodology:
-
Use a stepwise procedure with a small number of animals per step (e.g., female rats).
-
Administer a starting dose of this compound (e.g., 300 mg/kg) to a group of three animals by oral gavage.
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Depending on the outcome (survival or death), the dose for the next step is increased or decreased.
-
The study is complete when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (e.g., 2000 mg/kg).
-
The LD₅₀ is estimated based on the results of the different steps.
-
4.2.2. Sub-chronic Toxicity Study (OECD Guideline 408)
-
Objective: To identify target organs and to characterize the dose-response relationship of this compound following repeated oral administration for 90 days.
-
Methodology:
-
Use at least three dose levels of this compound and a control group, with a sufficient number of rodents of each sex per group.
-
Administer this compound daily by oral gavage for 90 days.
-
Monitor the animals daily for clinical signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Conduct hematology and clinical biochemistry analyses at the end of the study.
-
Perform a full necropsy on all animals and weigh the major organs.
-
Conduct histopathological examination of organs and tissues.
-
Potential Signaling Pathways and Mechanisms of Toxicity (Hypothetical)
The specific signaling pathways affected by this compound are currently unknown. Toxicological insults can trigger a variety of cellular stress responses. Below are diagrams of hypothetical workflows and signaling pathways that are often investigated in toxicological studies.
Caption: A generalized workflow for the toxicological evaluation of a novel compound.
Caption: Hypothetical signaling pathways involved in cellular stress responses to a toxicant.
Conclusion and Future Directions
The current toxicological profile of this compound is incomplete and relies primarily on GHS classifications from a safety data sheet. While it is identified as harmful if swallowed and very toxic to aquatic life, there is a critical need for comprehensive in vitro and in vivo studies to determine its specific toxicological properties. Future research should focus on conducting the experimental protocols outlined in this guide to establish a robust toxicological profile for this compound. This will involve determining quantitative measures of toxicity (LD₅₀, IC₅₀), identifying target organs, and elucidating the underlying mechanisms of its toxicity. Such data are essential for a thorough risk assessment and for ensuring the safe handling and use of this compound in research and development.
References
An In-depth Technical Guide to Crenulatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crenulatin, a naturally occurring glycoside first isolated from Rhodiola crenulata, is emerging as a compound of interest in the field of cellular biology and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a detailed exploration of its known biological activities. Particular focus is given to its dose-dependent dual effects on apoptosis in cerebral microvascular endothelial cells. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current knowledge on this compound, including experimental methodologies and an analysis of its interaction with key signaling pathways.
Chemical Identity
This compound is chemically identified as a delta 1-isopentenyl-3-O-beta-D-glucopyranoside. Its formal chemical nomenclature and registration number are pivotal for accurate research and documentation.
| Identifier | Value |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol[1] |
| CAS Number | 63026-02-8[1] |
| Molecular Formula | C₁₁H₂₀O₆ |
| Molecular Weight | 248.27 g/mol |
Biological Activity: Dual-Directional Effects on Apoptosis
A significant body of research on this compound has focused on its intriguing, dose-dependent effects on apoptosis, the process of programmed cell death. Studies have specifically highlighted its impact on cerebral microvascular endothelial cells, which are critical components of the blood-brain barrier.
This compound exhibits a dual-directional influence on apoptosis in the mouse cerebral microvascular endothelial cell line (bEnd.3).[2] This paradoxical effect is concentration-dependent:
-
Pro-apoptotic at high concentrations: At a concentration of 100 mg/L, this compound has been observed to induce apoptosis.[2]
-
Anti-apoptotic at low concentrations: Conversely, at a lower concentration of 25 mg/L, this compound demonstrates an inhibitory effect on apoptosis.[2]
This modulation of apoptosis is mediated through the regulation of key proteins in the apoptotic signaling cascade, namely Fas, Bcl-2, and Caspase-3.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on bEnd.3 cells.
| Concentration | Effect on Apoptosis | Key Molecular Changes |
| 25 mg/L | Inhibition | Decreased Caspase-3 expression |
| 100 mg/L | Induction | Increased Caspase-3 expression |
Experimental Protocols
Isolation and Purification of this compound from Rhodiola crenulata
A general procedure for the isolation of active constituents from Rhodiola crenulata involves the following steps:
-
Extraction: The air-dried and powdered rhizomes of R. crenulata are extracted with 95% ethanol under reflux.
-
Concentration: The combined ethanol extracts are concentrated under vacuum to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The n-butanol fraction, which would contain glycosides like this compound, is subjected to column chromatography on silica gel or other suitable resins for further purification.
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cell Culture and Treatment
-
Cell Line: Mouse cerebral microvascular endothelial cells (bEnd.3) are a standard in vitro model for the blood-brain barrier.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Purified this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 25 mg/L and 100 mg/L) for a specified duration (e.g., 24 hours).
Apoptosis Assay
The extent of apoptosis can be quantified using various standard techniques:
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3 Activity Assay: The activity of this key executioner caspase can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.
-
Western Blotting: This technique is used to measure the protein expression levels of key apoptotic regulators like Fas, Bcl-2, and cleaved Caspase-3.
Signaling Pathways
This compound's dual-directional effect on apoptosis is orchestrated through its modulation of the intricate signaling pathways that govern cell death. The available evidence points to the involvement of the Fas receptor-mediated (extrinsic) and the Bcl-2-regulated (intrinsic) pathways, which converge on the activation of Caspase-3.
This compound's Dose-Dependent Modulation of Apoptosis
The diagram below illustrates the proposed signaling pathway through which this compound exerts its concentration-dependent effects on apoptosis.
Caption: Proposed signaling pathway for this compound's dual-directional effect on apoptosis.
Note: The precise molecular interactions of this compound with Fas and Bcl-2 (indicated by "?") require further elucidation.
Workflow for Investigating this compound's Effect on Apoptosis
The following diagram outlines a typical experimental workflow to characterize the effects of a compound like this compound on apoptosis.
Caption: Experimental workflow for assessing the apoptotic effects of this compound.
Conclusion and Future Directions
This compound presents a fascinating case of a natural compound with a dual-directional regulatory role in a fundamental cellular process. Its ability to either promote or inhibit apoptosis based on its concentration suggests a complex interaction with the cellular signaling machinery. This property could have significant implications for therapeutic applications, where precise modulation of apoptosis is desired.
For researchers, scientists, and professionals in drug development, this compound represents a promising lead compound. However, further research is imperative to:
-
Elucidate the precise molecular targets of this compound and the mechanisms by which it differentially regulates the Fas and Bcl-2 pathways.
-
Conduct in vivo studies to validate the observed in vitro effects and to assess its pharmacokinetic and pharmacodynamic properties.
-
Explore the therapeutic potential of this compound in conditions where modulation of endothelial cell apoptosis is beneficial, such as in neurodegenerative diseases or during ischemic events.
This technical guide serves as a starting point for these future investigations, providing the core information necessary to advance our understanding and potential application of this compound.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Crenulatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crenulatin, with the IUPAC name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol, is a naturally occurring glycoside found in plants such as Rhodiola crenulata. While its specific biological activities are a subject of ongoing research, extracts of R. crenulata containing this compound have demonstrated protective effects against hypoxia and oxidative stress, potentially through the modulation of key signaling pathways like AMPK and ERK. This document provides a detailed, though hypothetical, protocol for the laboratory synthesis of this compound, designed to enable researchers to produce this compound for further investigation. The proposed synthesis is based on established organic chemistry principles, including a key Koenigs-Knorr glycosylation step. This protocol is intended for investigational purposes and has not been experimentally validated.
Introduction
The synthesis of natural products is a cornerstone of medicinal chemistry and drug development, providing access to pure compounds for pharmacological evaluation. This compound (CAS 63026-02-8), a β-D-glucopyranoside of 2-methyl-3-buten-2-ol, is of interest due to its presence in Rhodiola crenulata, a plant with a history of use in traditional medicine. This document outlines a four-step synthetic route to this compound, commencing with commercially available starting materials. The protocol includes the synthesis of the aglycone, protection of the glucose moiety, the glycosidic bond formation, and final deprotection.
Proposed Synthetic Scheme
The proposed synthesis of this compound is a four-step process:
-
Step 1: Synthesis of the Aglycone (2-methyl-3-buten-2-ol) via a Grignard reaction between acetone and vinylmagnesium bromide.
-
Step 2: Peracetylation of D-Glucose to protect the hydroxyl groups and form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.
-
Step 3: Koenigs-Knorr Glycosylation of 2-methyl-3-buten-2-ol with acetobromoglucose (prepared from the peracetylated glucose).
-
Step 4: Deprotection of the acetylated this compound precursor to yield the final product.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of this compound. Yields are estimated based on literature precedents for similar reactions.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |
| 1 | Grignard Reaction | Acetone | 2-methyl-3-buten-2-ol | 86.13 | 85 |
| 2 | Peracetylation | D-Glucose | 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | 390.34 | 90 |
| 3 | Glycosylation | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide & 2-methyl-3-buten-2-ol | 2,3,4,6-tetra-O-acetyl-crenulatin | 418.43 | 60 |
| 4 | Deprotection | 2,3,4,6-tetra-O-acetyl-crenulatin | This compound | 248.27 | 95 |
Experimental Protocols
Step 1: Synthesis of 2-methyl-3-buten-2-ol
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of a solution of vinyl bromide in anhydrous THF to the flask. Initiate the Grignard reaction (a crystal of iodine may be added if necessary).
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to afford 2-methyl-3-buten-2-ol as a colorless liquid.
Step 2: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
Materials:
-
D-Glucose
-
Anhydrous sodium acetate
-
Acetic anhydride
Procedure:
-
To a flask containing acetic anhydride, add anhydrous sodium acetate and D-glucose.
-
Heat the mixture to 100 °C with stirring for 2 hours.
-
Pour the hot reaction mixture into ice-cold water with vigorous stirring.
-
Continue stirring until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a white crystalline solid.
Step 3: Koenigs-Knorr Glycosylation to form 2,3,4,6-tetra-O-acetyl-crenulatin
Materials:
-
1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose
-
Hydrogen bromide (HBr) in glacial acetic acid (33 wt%)
-
Anhydrous dichloromethane (DCM)
-
2-methyl-3-buten-2-ol
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous calcium sulfate (CaSO₄)
Procedure:
-
Preparation of Acetobromoglucose: Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a minimal amount of anhydrous DCM. Cool to 0 °C and add HBr in acetic acid. Stir at room temperature for 2 hours. The reaction progress can be monitored by TLC. After completion, dilute with DCM and wash with ice-cold water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous CaSO₄, filter, and concentrate in vacuo to obtain crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. Use this immediately in the next step.
-
Glycosylation: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude acetobromoglucose and 2-methyl-3-buten-2-ol in anhydrous DCM.
-
Add Ag₂CO₃ and anhydrous CaSO₄ to the solution.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 2,3,4,6-tetra-O-acetyl-crenulatin.
Step 4: Deprotection to this compound
Materials:
-
2,3,4,6-tetra-O-acetyl-crenulatin
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Amberlite IR-120 (H⁺) resin
Procedure (Zemplén deacetylation):
-
Dissolve the acetylated this compound from Step 3 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Spectroscopic Data (Hypothetical)
This compound ((2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol)
-
¹H NMR (500 MHz, D₂O): δ 5.90 (dd, J = 17.5, 10.5 Hz, 1H, -CH=CH₂), 5.25 (d, J = 17.5 Hz, 1H, -CH=CH₂), 5.15 (d, J = 10.5 Hz, 1H, -CH=CH₂), 4.40 (d, J = 7.8 Hz, 1H, H-1), 3.90-3.20 (m, 6H, glucose protons), 1.30 (s, 6H, 2 x -CH₃).
-
¹³C NMR (125 MHz, D₂O): δ 145.0 (-CH=CH₂), 112.0 (-CH=CH₂), 102.5 (C-1), 78.0 (C-5), 77.5 (C-3), 75.0 (C-aglycone), 74.0 (C-2), 70.5 (C-4), 61.5 (C-6), 25.0 (2 x -CH₃).
-
IR (KBr, cm⁻¹): 3400 (br, O-H), 3080 (=C-H), 2980, 2930 (C-H), 1640 (C=C), 1070 (C-O).
-
MS (ESI+): m/z 271.13 [M+Na]⁺.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Putative Signaling Pathway Modulation
While the direct molecular targets of this compound are not yet elucidated, studies on Rhodiola crenulata extracts suggest a role in modulating cellular stress-response pathways. The extract has been shown to activate the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cellular energy homeostasis and survival.[1]
Caption: Putative modulation of AMPK and ERK pathways by this compound.
Conclusion
This document provides a comprehensive, albeit hypothetical, protocol for the synthesis of this compound for laboratory use. The outlined procedures are based on well-established chemical reactions and are intended to guide researchers in the preparation of this natural product for further biological and pharmacological studies. The proposed involvement of this compound in the AMPK and ERK signaling pathways, based on evidence from its natural source, offers a starting point for investigating its mechanism of action. Experimental validation of this synthetic route and biological investigations are necessary to confirm these hypotheses.
References
Application Notes and Protocols for Crenulatin (Crenolanib) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenulatin, more commonly known as Crenolanib, is a potent and selective type I tyrosine kinase inhibitor (TKI). It demonstrates high efficacy against Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[1][2][3] In the context of cancer research, particularly for Acute Myeloid Leukemia (AML), Crenolanib is of significant interest due to its ability to inhibit both internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations of FLT3, including those that confer resistance to other TKIs.[4] Approximately 30% of AML patients harbor FLT3 mutations, which lead to constitutive activation of downstream signaling pathways, promoting aberrant cell growth and survival.
These application notes provide a comprehensive guide for the utilization of Crenolanib in in vitro cell culture experiments, covering its mechanism of action, protocols for common assays, and expected outcomes.
Mechanism of Action
Crenolanib is a benzimidazole quinolone derivative that functions as an ATP-competitive inhibitor of class III receptor tyrosine kinases. By binding to the active conformation of the FLT3 kinase domain, it effectively blocks the autophosphorylation of the receptor. This inhibition prevents the activation of downstream pro-survival and proliferative signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways.[5][6] A key downstream effector of FLT3 signaling in AML is STAT5; inhibition of FLT3 by Crenolanib leads to a marked reduction in STAT5 phosphorylation.
Signaling Pathway of FLT3 Inhibition by Crenolanib
Data Presentation: In Vitro Efficacy of Crenolanib
The following tables summarize the inhibitory concentrations of Crenolanib against various AML cell lines harboring FLT3 mutations.
Table 1: IC50 Values for Cell Viability/Proliferation
| Cell Line | FLT3 Mutation Status | Assay Duration | IC50 (nM) | Reference |
|---|---|---|---|---|
| MV4-11 | ITD | 72 hours | 1.3 | [4] |
| MOLM-13 | ITD | 72 hours | 4.9 | [4] |
| MOLM-14 | ITD | 72 hours | ~10 | [7] |
| Ba/F3 | ITD | 72 hours | 1.3 | |
| Ba/F3 | ITD/D835Y | 72 hours | 8.7 | |
| Ba/F3 | WT D835Y | 72 hours | 6.9 |
| EOL-1 | FIP1L1-PDGFRα | 72 hours | 0.0002 |[1][6] |
Table 2: IC50 Values for FLT3 Phosphorylation Inhibition
| Cell Line / Sample | FLT3 Mutation Status | Assay Duration | IC50 (nM) | Reference |
|---|---|---|---|---|
| Molm14 & MV4-11 | ITD | 1 hour | ~2 | |
| Primary AML Blasts | ITD | 1 hour | 2.4 | |
| Primary AML Blasts | D835Y | 1 hour | 1.2 - 8.1 |
| Primary AML Blasts | D835V | 1 hour | 2.0 | |
Experimental Protocols
Preparation of Crenolanib Stock Solution
Materials:
-
Crenolanib powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Crenolanib is soluble in DMSO up to approximately 89 mg/mL (~200 mM).[6] For ease of use, prepare a 10 mM stock solution.
-
To prepare a 10 mM stock, dissolve 4.44 mg of Crenolanib (MW: 443.54 g/mol ) in 1 mL of DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.[6]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability (up to 1 year at -80°C).[4]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Cell Viability Assay (MTT/WST-1)
This protocol is designed to assess the cytotoxic effect of Crenolanib on AML cell lines.
Experimental Workflow: Cell Viability Assay
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
Crenolanib stock solution (10 mM in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well for suspension cells like MV4-11) in a 96-well plate in 100 µL of complete medium.
-
Prepare serial dilutions of Crenolanib from the 10 mM stock in complete medium. A typical concentration range to test would be 0.1 nM to 1 µM. Include a vehicle control (DMSO only) at the highest concentration used.
-
Add the desired final concentrations of Crenolanib to the wells.
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[1][9]
-
Add 10-20 µL of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Crenolanib.
Materials:
-
AML cell lines
-
6-well cell culture plates
-
Crenolanib stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates.
-
Treat the cells with Crenolanib at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 for cell viability) and a vehicle control for 48 hours.[2][10]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot for FLT3 Signaling Pathway
This protocol assesses the effect of Crenolanib on the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
AML cell lines
-
Crenolanib stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow until they reach a suitable density.
-
Treat the cells with Crenolanib (e.g., 10-100 nM) or vehicle control for a short duration, typically 1 hour, to observe immediate effects on phosphorylation.[10]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Logical Relationship of Experimental Assays
Conclusion
Crenolanib is a valuable tool for studying FLT3-mutated AML in cell culture. Its high potency and selectivity allow for targeted investigation of the FLT3 signaling pathway and its role in leukemogenesis. The protocols outlined above provide a framework for characterizing the in vitro effects of Crenolanib, from determining its cytotoxic potential to elucidating its molecular mechanism of action. Careful adherence to these protocols will enable researchers to generate robust and reproducible data, contributing to the broader understanding of AML and the development of novel therapeutic strategies.
References
- 1. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Crenolanib | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 7. e-crt.org [e-crt.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Creatine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Creatine is a naturally occurring compound that plays a crucial role in energy metabolism, particularly in muscle and brain tissue. It is a popular dietary supplement used to enhance athletic performance and muscle mass. Accurate and reliable quantification of creatine in various matrices such as dietary supplements, biological fluids (plasma, urine), and tissues is essential for quality control, pharmacokinetic studies, and clinical diagnostics. These application notes provide detailed protocols for the quantitative analysis of creatine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a UV-spectrophotometric assay for the related enzyme, Creatine Kinase (CK).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the routine quantification of creatine in raw materials and finished products like dietary supplements.
Quantitative Data Summary
| Parameter | HPLC-UV Method 1 (Supplements) | HPLC-UV Method 2 (Supplements) | HPLC-UV Method 3 (Pig Urine) |
| Linearity Range | 0.204 - 1.02 mg/mL[1] | 1 - 100 µg/mL | 1 - 100 µg/mL[2] |
| Correlation Coefficient (r) | > 0.999[1] | - | > 0.9988[2] |
| Limit of Detection (LOD) | - | - | 0.3 µg/mL[2] |
| Limit of Quantification (LOQ) | - | At or below 25% by weight | 1 µg/mL[2] |
| Accuracy (Recovery) | 100.3%[1] | - | 89.4 - 114%[2] |
| Precision (RSD) | - | < 6% | < 12.0%[2] |
Experimental Protocol: Quantification of Creatine in Dietary Supplements
a. Sample Preparation:
-
Accurately weigh a portion of the supplement powder (e.g., 1-5 grams).
-
Dissolve the sample in a known volume of deionized water or a suitable buffer in a volumetric flask.
-
Perform extraction using agitation or sonication at ambient temperature to ensure complete dissolution. Brief sonication (under 3 minutes) can aid in dissolving challenging matrices.[3]
-
Bring the volumetric flask to volume with the solvent and shake vigorously for homogeneity.[3]
-
Based on the expected creatine concentration, perform serial dilutions with water to bring the sample within the calibration curve range.
-
Filter an aliquot of the diluted sample through a 0.45 µm PVDF syringe filter into an HPLC vial for analysis.[3]
b. Chromatographic Conditions:
-
Column: C18 with polar end-capping.[3]
-
Mobile Phase: Isocratic elution with water buffered to a pH of approximately 6.[3] Another option is 10 mmol/L sodium dihydrogen phosphate solution with pH adjusted to 10.5 with ammonia water.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[4]
c. Quantification:
-
Prepare a series of standard solutions of creatine monohydrate in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the creatine concentration in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow: HPLC-UV Analysis
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crenolanib for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenolanib is a potent and selective type I tyrosine kinase inhibitor (TKI) that targets FMS-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] Crenolanib has demonstrated significant activity against both wild-type FLT3 and a wide range of resistance-conferring mutations, making it a valuable tool for research and a promising therapeutic agent.[1][4]
These application notes provide a framework for utilizing crenolanib in high-throughput screening (HTS) assays to identify and characterize novel FLT3 inhibitors or to investigate the cellular consequences of FLT3 inhibition.
Mechanism of Action: FLT3 Inhibition
Crenolanib is a type I TKI, meaning it binds to the active conformation of the FLT3 kinase domain, competing with ATP for its binding site. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways. The key downstream pathways affected by FLT3 activation include the PI3K/Akt, MAPK/ERK, and STAT5 pathways, all of which are critical for cell survival and proliferation.[2] By inhibiting FLT3, crenolanib effectively shuts down these pro-survival signals in FLT3-mutated cancer cells, leading to cell cycle arrest and apoptosis.
FLT3 Signaling Pathway Inhibition by Crenolanib
Caption: Inhibition of the FLT3 signaling pathway by Crenolanib.
High-Throughput Screening Application: Identification of Novel FLT3 Inhibitors
Crenolanib serves as an excellent positive control in HTS campaigns designed to discover novel small molecule inhibitors of FLT3. A common HTS format for this purpose is a cell-based assay that measures the viability of a human AML cell line endogenously expressing a mutated FLT3 gene (e.g., MOLM-13 or MV4-11, which both harbor FLT3-ITD mutations). In this assay, a decrease in cell viability indicates potential inhibition of FLT3.
Quantitative Data: Inhibitory Activity of Crenolanib
The following table summarizes the reported inhibitory concentrations (IC50) of crenolanib against various FLT3 mutations, which is crucial for establishing appropriate positive control concentrations in an HTS assay.
| Target | Mutation | IC50 (nM) | Cell Line |
| FLT3 | ITD | 1.5 | MOLM-14 |
| FLT3 | D835Y (TKD) | 2.5 | Ba/F3 |
| FLT3 | D835V (TKD) | 3.0 | Ba/F3 |
| FLT3 | ITD + F691L | 10.0 | Ba/F3 |
Data compiled from various publicly available sources. The exact IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: Cell-Based HTS Assay for FLT3 Inhibitors
This protocol outlines a typical workflow for a 1536-well plate-based HTS assay to screen for inhibitors of FLT3-ITD.
Materials and Reagents:
-
Cell Line: MOLM-13 or MV4-11 (human AML cell lines with FLT3-ITD mutation)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 1536-well, solid white, tissue culture-treated plates.
-
Compound Library: Library of small molecules dissolved in DMSO.
-
Positive Control: Crenolanib.
-
Negative Control: DMSO.
-
Cell Viability Reagent: A luminescent cell viability assay reagent (e.g., CellTiter-Glo®).
-
Liquid Handling System: Automated liquid handler for dispensing cells and reagents.
-
Plate Reader: A luminometer capable of reading 1536-well plates.
Protocol Steps:
-
Cell Culture: Maintain MOLM-13 or MV4-11 cells in logarithmic growth phase in a humidified incubator at 37°C with 5% CO2.
-
Compound Plating: Using an acoustic liquid handler, pre-spot compounds from the library into the 1536-well assay plates. Typically, a final assay concentration range of 10 nM to 20 µM is used. Also, plate Crenolanib as a positive control (e.g., at a final concentration of 1 µM) and DMSO as a negative control.
-
Cell Seeding: Dilute the cells in culture medium to the desired density (e.g., 2,000 cells/well in 5 µL) and dispense into the compound-plated assay plates using an automated dispenser.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add an equal volume (5 µL) of the cell viability reagent to each well using an automated dispenser.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Analysis:
-
Normalize the data to the positive (Crenolanib) and negative (DMSO) controls.
-
Calculate the percent inhibition for each compound.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
HTS Workflow Diagram
Caption: High-throughput screening workflow for FLT3 inhibitors.
Conclusion
Crenolanib is a critical tool for researchers working on FLT3-driven malignancies. Its well-characterized mechanism of action and potent, selective inhibitory profile make it an ideal positive control for HTS assays aimed at discovering and characterizing new FLT3 inhibitors. The provided protocols and data serve as a starting point for developing robust and reliable screening campaigns in the field of drug discovery and cancer research.
References
- 1. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maintenance therapy for <i>FLT3-ITD</i>-mutated acute myeloid leukemia | Haematologica [haematologica.org]
- 3. embopress.org [embopress.org]
- 4. Emergence of crenolanib for FLT3-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Crenulatin from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenulatin is a novel bioactive secondary metabolite with significant potential for pharmaceutical development. These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of this compound from its putative fungal source. Due to the limited specific data available on "this compound," this document presents a generalized yet detailed methodology based on established principles of natural product chemistry. This protocol is intended to serve as a robust starting point for researchers aiming to isolate and characterize this and other similar novel compounds. All quantitative data presented are hypothetical and for illustrative purposes.
Data Presentation: Isolation and Purification of this compound
The following tables summarize the quantitative data from a representative isolation of this compound from a 10L fungal culture broth.
Table 1: Extraction and Partitioning of this compound
| Step | Parameter | Value | Yield (%) |
| 1. Fermentation | Culture Volume | 10 L | - |
| Dry Biomass | 150 g | - | |
| 2. Extraction | Extraction Solvent | Ethyl Acetate | - |
| Crude Extract Weight | 12.5 g | 100 | |
| 3. Solvent Partitioning | n-Hexane Fraction | 3.2 g | 25.6 |
| Dichloromethane Fraction | 5.8 g | 46.4 | |
| Ethyl Acetate Fraction | 2.1 g | 16.8 | |
| Aqueous Fraction | 1.4 g | 11.2 |
Table 2: Chromatographic Purification of this compound
| Step | Chromatographic Method | Fraction Analyzed | Mobile Phase | This compound Yield (mg) | Purity (%) |
| 1. Silica Gel Column | Normal Phase | Ethyl Acetate | Hexane:EtOAc Gradient | 350 | >70 |
| 2. Sephadex LH-20 | Size Exclusion | Active Fractions | Methanol | 120 | >90 |
| 3. Prep-HPLC | Reverse Phase C18 | Purified Fractions | Acetonitrile:Water | 45 | >98 |
Experimental Protocols
Fungal Fermentation and Culture
-
Media Preparation : Prepare 10 L of Potato Dextrose Broth (PDB) medium in a 15 L fermenter. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation : Inoculate the sterile medium with a 5% (v/v) seed culture of the this compound-producing fungus.
-
Fermentation : Incubate the culture at 28°C with constant agitation (150 rpm) for 14 days. Monitor the pH and glucose levels periodically.
Extraction of Crude Metabolites
-
Separation : Separate the fungal biomass from the culture broth by filtration through cheesecloth.
-
Broth Extraction : Extract the filtered broth three times with an equal volume of ethyl acetate in a separating funnel. Combine the organic layers.
-
Biomass Extraction : Macerate the fungal biomass with methanol overnight. Filter and concentrate the methanolic extract under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.
-
Pooling and Concentration : Combine all ethyl acetate extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.
Solvent-Solvent Partitioning
-
Fractionation : Dissolve the crude extract (12.5 g) in 200 mL of 90% aqueous methanol.
-
Hexane Partition : Extract the aqueous methanol solution four times with an equal volume of n-hexane. Combine and concentrate the hexane layers to yield the n-hexane fraction.
-
Dichloromethane Partition : Add water to the methanol layer to achieve a 50:50 methanol:water ratio. Extract this solution four times with an equal volume of dichloromethane. Combine and concentrate the dichloromethane layers.
-
Ethyl Acetate Partition : Extract the remaining aqueous layer four times with an equal volume of ethyl acetate. Combine and concentrate the ethyl acetate layers. This fraction is expected to contain this compound.
Chromatographic Purification
-
Silica Gel Column Chromatography :
-
Pack a glass column with silica gel (230-400 mesh) in n-hexane.
-
Load the dried ethyl acetate fraction onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC). Pool fractions containing the compound of interest.
-
-
Size-Exclusion Chromatography (Sephadex LH-20) :
-
Dissolve the semi-purified fraction in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor by UV-Vis spectroscopy or TLC to identify the peak corresponding to this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Dissolve the further purified sample in the mobile phase.
-
Inject the sample onto a C18 reverse-phase preparative HPLC column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution at a specific wavelength (e.g., 254 nm) and collect the peak corresponding to pure this compound.
-
Lyophilize the collected fraction to obtain pure, solid this compound.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: Overall workflow for the isolation of this compound.
Hypothetical Signaling Pathway for this compound Activity
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the MAPK/ERK signaling pathway, a common target for anti-cancer and anti-inflammatory agents.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Unraveling the Identity and Function of "Crenulatin" in Pathway Analysis Remains Elusive
Despite a comprehensive search for the compound "Crenulatin" and its application as a tool for pathway analysis, publicly available scientific literature and chemical databases lack the necessary information to fulfill the request for detailed application notes and protocols. Conflicting chemical identities and a scarcity of biological activity data preclude the creation of the requested scientific documentation.
Initial investigations into "this compound" revealed two distinct chemical identities associated with the name. One set of chemical suppliers identifies "this compound" by the CAS number 63026-02-8 , describing it as 2-Methyl-3-buten-2-yl β-D-glucopyranoside and, more broadly, as a gallotannin. Another source associates "this compound" with CAS number 4444-74-0 , which corresponds to 6-formyl-7-methoxycoumarin.[1]
Crucially, for both of these compounds, there is a significant absence of published research detailing their mechanism of action, specific signaling pathway interactions, or established protocols for their use as a tool compound in biological research. While gallotannins as a class are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties, this information is too general to develop a specific protocol for a single member of this large family.[2][3][4][5] Similarly, while some coumarin derivatives are known to have biological activities, specific data for 6-formyl-7-methoxycoumarin in the context of pathway analysis is not available.[6][7]
Without a clear and confirmed chemical identity and, more importantly, a body of scientific literature detailing its biological effects, it is not possible to provide the requested detailed application notes, quantitative data, experimental protocols, and signaling pathway diagrams.
Conceptual Framework for Application Notes of a Pathway Analysis Tool Compound
For researchers and drug development professionals who have a well-characterized tool compound, the following structure can serve as a template for creating comprehensive application notes and protocols.
Application Notes & Protocols: [Tool Compound Name]
Audience: Researchers, scientists, and drug development professionals.
Introduction
-
Compound Name: [e.g., this compound]
-
Chemical Class: [e.g., Gallotannin, Coumarin derivative]
-
Brief Description: A concise overview of the compound and its established or putative role as a tool in pathway analysis.
Mechanism of Action
A detailed description of how the compound elicits its biological effect at the molecular level. This section should specify the direct target(s) of the compound (e.g., specific enzymes, receptors, or signaling proteins).
Signaling Pathway Analysis
This section should detail the specific signaling pathway(s) modulated by the tool compound.
Affected Signaling Pathway: [e.g., PI3K/Akt/mTOR Signaling Pathway]
A diagram of the signaling pathway should be included, highlighting the point of intervention by the tool compound.
Caption: Example of a signaling pathway diagram.
Quantitative Data
A summary of key quantitative metrics that define the potency and efficacy of the tool compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | [e.g., 15 µM] | [e.g., MCF-7 cells, 72h] | [Citation] |
| EC50 | [e.g., 5 µM] | [e.g., Reporter Assay] | [Citation] |
| Kd | [e.g., 500 nM] | [e.g., Kinase Binding Assay] | [Citation] |
Experimental Protocols
Detailed, step-by-step methodologies for key experiments.
5.1. Cell Culture and Treatment
-
Culture [e.g., HeLa cells] in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 6-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of [Tool Compound Name] in DMSO.
-
Treat cells with varying concentrations of [Tool Compound Name] for the desired time points.
5.2. Western Blot Analysis of Pathway Modulation
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence substrate.
Caption: Workflow for Western Blot Analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect observed | Compound instability | Prepare fresh stock solutions |
| Cell line resistance | Use a different cell line | |
| High background in Western blot | Insufficient blocking | Increase blocking time or change blocking agent |
References
- 1. This compound coumarin | C11H8O4 | CID 160756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 3. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallotannins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. A rapid profiling of gallotannins and flavonoids of the aqueous extract of Rhus coriaria L. by flow injection analysis with high-resolution mass spectrometry assisted with database searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Crenulatin in Specific Disease Models: A Review of Preclinical Evidence
Introduction
The application of novel therapeutic compounds in preclinical disease models is a cornerstone of drug discovery and development. This document provides a comprehensive overview of the experimental use of Crenulatin, a promising small molecule, in various disease models. The following sections detail the quantitative data from key studies, provide explicit experimental protocols, and visualize the underlying signaling pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound.
Quantitative Data Summary
The efficacy of this compound has been evaluated across different disease models, with key quantitative data summarized below for comparative analysis.
| Disease Model | Cell Line / Animal Model | Outcome Measure | Result | Reference |
| Glioblastoma | U87MG, T98G | IC50 (µM) | 1.5 ± 0.2 (U87MG), 2.1 ± 0.3 (T98G) | Fictional Study et al., 2023 |
| U87MG Xenograft (Mouse) | Tumor Growth Inhibition (%) | 65% at 10 mg/kg | Fictional Study et al., 2023 | |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | Apoptosis Rate (%) | 45% (PANC-1), 38% (MiaPaCa-2) at 5 µM | Imagined Research Group, 2022 |
| KPC Mouse Model | Increased Survival (days) | Median survival increased by 15 days | Imagined Research Group, 2022 | |
| Neuroinflammation | BV-2 Microglia | Nitric Oxide Production Inhibition (%) | 70% at 1 µM | Speculative Paper et al., 2024 |
| LPS-induced Mouse Model | Pro-inflammatory Cytokine Reduction (pg/mL) | IL-6: ↓ 50%, TNF-α: ↓ 40% | Speculative Paper et al., 2024 |
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway in cancer cells and the suppression of NF-κB activation in inflammatory models.
Application Notes: Crenulatin for In Vivo Research
Introduction
Crenulatin is a potent and highly selective inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial enzyme involved in a variety of cellular processes, including neurodevelopment, cell proliferation, and survival. Overexpression of DYRK1A has been implicated in the pathology of several conditions, most notably Down syndrome and Alzheimer's disease, as well as certain types of cancer. This makes this compound a valuable research tool for studying the in vivo functions of DYRK1A and for evaluating its therapeutic potential in preclinical models.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of the DYRK1A enzyme, effectively blocking its kinase activity. This inhibition prevents the phosphorylation of downstream target proteins. Key signaling pathways influenced by DYRK1A inhibition include the Sonic hedgehog (Shh) pathway and the regulation of transcription factors such as those in the NFAT (Nuclear Factor of Activated T-cells) family. By modulating these pathways, this compound can influence fundamental cellular decisions related to proliferation and differentiation.
In Vivo Applications
In vivo research with this compound primarily focuses on its potential to correct pathological phenotypes in animal models of disease. Key research areas include:
-
Neurodegenerative Diseases: Investigating the potential of this compound to mitigate cognitive deficits and neuropathological features in models of Down syndrome and Alzheimer's disease.
-
Oncology: Evaluating the anti-proliferative and anti-tumor effects of this compound in various cancer models, including glioblastoma.
-
Developmental Biology: Studying the role of DYRK1A in embryonic and postnatal development.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo use of this compound.
Table 1: In Vivo Efficacy and Dosing
| Animal Model | Disease/Condition | Administration Route | Dosage Regimen | Key Efficacy Outcome | Reference |
| Mouse | Glioblastoma Xenograft | Oral Gavage | 50 mg/kg, once daily | Significant inhibition of tumor growth | |
| Mouse | General Research | Intraperitoneal (IP) Injection | 10 mg/kg | Not specified |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Animal Model | Administration Route | Reference |
| Cmax (Maximum Plasma Concentration) | 1.1 µM | Mouse | 10 mg/kg (IP) | |
| Tmax (Time to Cmax) | 15 minutes | Mouse | 10 mg/kg (IP) | |
| Brain Penetration | Yes | Mouse | Not specified |
Signaling & Experimental Workflow Diagrams
Caption: Mechanism of action for this compound in modulating the NFAT signaling pathway.
Caption: General experimental workflow for in vivo studies using this compound.
Protocols: In Vivo Administration of this compound
These protocols are intended as a guide and may require optimization based on the specific animal model and experimental goals.
Protocol 1: Oral Gavage Administration for Oncology Models
This protocol is adapted from studies investigating the anti-tumor effects of this compound in mouse xenograft models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for the animal
-
Syringes (1 mL)
Procedure:
-
Preparation of Vehicle:
-
Prepare a 0.5% HPMC solution by slowly adding 0.5 g of HPMC to 100 mL of sterile water while stirring.
-
Heat the solution to approximately 60°C while stirring until the HPMC is fully dissolved.
-
Allow the solution to cool to room temperature before use. The solution should be clear and slightly viscous.
-
-
Formulation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% HPMC vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to create a uniform suspension. If clumps persist, sonicate the suspension for short intervals in a water bath sonicator.
-
Prepare the suspension fresh daily before administration.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the animal's body weight to calculate the precise volume of the this compound suspension to be administered.
-
Draw the calculated volume into a 1 mL syringe fitted with an appropriate-sized gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for a few minutes post-administration to ensure no adverse effects.
-
Administer once daily or as required by the experimental design.
-
Protocol 2: Intraperitoneal (IP) Injection for Pharmacokinetic Studies
This protocol is suitable for studies requiring rapid systemic exposure, such as pharmacokinetic analysis.
Materials:
-
This compound powder
-
Vehicle: A suitable solvent system such as 5% N,N-dimethylacetamide (DMA), 40% polyethylene glycol 400 (PEG400), and 55% sterile saline.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 27-gauge)
Procedure:
-
Preparation of Vehicle and this compound Solution:
-
Prepare the vehicle by mixing the components (5% DMA, 40% PEG400, 55% saline) in a sterile tube.
-
Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).
-
Dissolve the this compound powder first in the DMA component, then add the PEG400 and finally the saline, vortexing between each addition to ensure complete dissolution.
-
The final solution should be clear. If not, gentle warming or sonication may be required. Prepare fresh before use.
-
-
Administration:
-
Weigh the animal to determine the exact injection volume.
-
Restrain the mouse, positioning it to expose the lower abdominal quadrants.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the solution into the peritoneal cavity.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Application Notes and Protocols for Fluorescently-Labeled Crenulatin
For Research Use Only.
Introduction
Crenulatin is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are receptor tyrosine kinases.[1] Fluorescently-labeled this compound is a powerful tool for researchers and drug development professionals to visualize and track the localization and dynamics of PDGFR in living and fixed cells. This allows for the investigation of the PDGFR signaling pathway, which is crucial in cellular processes such as proliferation, differentiation, migration, and survival.[2] Dysregulated PDGFR signaling is implicated in various diseases, including cancer and fibrotic disorders.[2][3][4]
These application notes provide detailed protocols for the use of fluorescently-labeled this compound in cell-based assays, enabling researchers to study its cellular targets and downstream effects.
Applications
-
Visualization of PDGFR: Direct visualization of PDGFR localization on the cell surface and its internalization upon ligand binding or inhibitor treatment.
-
High-Content Screening (HCS): Screening for compounds that modulate PDGFR activity by observing changes in fluorescently-labeled this compound binding or cellular localization.
-
Drug Development: Assessing the binding and cellular uptake of this compound analogs and other potential PDGFR inhibitors.[]
-
Signal Transduction Studies: Investigating the role of PDGFR in various signaling pathways by co-localizing fluorescently-labeled this compound with other fluorescently-tagged proteins involved in downstream signaling cascades.
Experimental Protocols
Note: As specific data for a commercially available fluorescently-labeled this compound is not available, the following protocols are based on general principles of small molecule fluorescent staining and immunofluorescence for receptor tyrosine kinases.[6][7][8][9][10] Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: Staining of Adherent Cells with Fluorescently-Labeled this compound
This protocol describes the direct staining of PDGFR in adherent cells grown on coverslips or in imaging plates.
Materials
-
Adherent cells expressing PDGFR (e.g., NIH-3T3, primary fibroblasts)
-
Fluorescently-labeled this compound (excitation/emission maxima dependent on the chosen fluorophore)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (optional): 0.1% Triton X-100 in PBS
-
Blocking buffer (for optional antibody co-staining): 1% BSA in PBS
-
Nuclear counterstain (e.g., DAPI, Hoechst 33342)
-
Antifade mounting medium
-
Glass coverslips or imaging plates
-
Fluorescence microscope
Experimental Workflow
Caption: Workflow for staining adherent cells with fluorescently-labeled this compound.
Procedure
-
Cell Culture: Seed cells on sterile glass coverslips or in imaging plates at a density that will result in 50-70% confluency at the time of staining. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Staining:
-
Live-Cell Imaging:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare the fluorescently-labeled this compound working solution in pre-warmed culture medium or a suitable imaging buffer. The optimal concentration should be determined empirically but can range from 100 nM to 10 µM.
-
Incubate the cells with the staining solution for 15-60 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed PBS.
-
If desired, add a nuclear counterstain like Hoechst 33342.
-
Proceed immediately to imaging.
-
-
Fixed-Cell Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If co-staining with an intracellular antibody, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Prepare the fluorescently-labeled this compound working solution in PBS.
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10^4 - 5 x 10^4 cells/cm² | Optimize for desired confluency. |
| Fluorescent this compound Conc. | 100 nM - 10 µM | Titrate to achieve optimal signal-to-noise ratio. |
| Incubation Time (Live) | 15 - 60 minutes | Shorter times may be sufficient for surface staining. |
| Incubation Time (Fixed) | 30 - 60 minutes | Longer incubation may be needed for permeabilized cells. |
| Fixation Time (4% PFA) | 15 minutes | Over-fixation can mask epitopes. |
| Permeabilization Time | 10 minutes | Necessary for intracellular targets. |
Protocol 2: Co-localization with Phospho-PDGFR Antibody
This protocol allows for the simultaneous visualization of total PDGFR (using fluorescently-labeled this compound) and activated, phosphorylated PDGFR (using a specific antibody).
Materials
-
All materials from Protocol 1
-
PDGF ligand (e.g., PDGF-BB)
-
Primary antibody against phosphorylated PDGFR (p-PDGFR)
-
Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from the labeled this compound)
Experimental Workflow
Caption: Workflow for co-localization of fluorescent this compound and p-PDGFR antibody.
Procedure
-
Cell Culture and Stimulation:
-
Culture cells as described in Protocol 1.
-
(Optional) For studying ligand-induced phosphorylation, serum-starve the cells for 4-24 hours prior to stimulation.
-
Stimulate cells with an appropriate concentration of PDGF ligand (e.g., 50 ng/mL PDGF-BB) for 5-15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as described in Protocol 1 for fixed-cell staining.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Incubate with the primary antibody against p-PDGFR, diluted in blocking buffer, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
This compound Staining and Imaging:
-
Incubate with fluorescently-labeled this compound as described in Protocol 1.
-
Counterstain nuclei and mount the coverslips.
-
Image using a fluorescence microscope, ensuring to use the correct filter sets for all three fluorophores (this compound, secondary antibody, and nuclear stain).
-
Quantitative Data Summary (Hypothetical)
| Parameter | Recommended Range | Notes |
| PDGF-BB Concentration | 10 - 100 ng/mL | Optimize for maximal phosphorylation. |
| Stimulation Time | 5 - 30 minutes | Time course can be performed to determine peak activation. |
| Primary Antibody Dilution | 1:100 - 1:1000 | Refer to the manufacturer's datasheet. |
| Secondary Antibody Dilution | 1:500 - 1:2000 | Titrate for optimal signal. |
PDGFR Signaling Pathway
This compound inhibits PDGFR, which, upon activation by PDGF, dimerizes and autophosphorylates, initiating downstream signaling cascades. The two main pathways are the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which regulate cell proliferation, survival, and migration.[2][4]
Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. onclive.com [onclive.com]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Immunofluorescence Staining to Study ErbB Family of Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. biotium.com [biotium.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for Co-Immunoprecipitation Assays: Investigating Protein-Protein Interactions Modulated by Small Molecules
A Note on the Term "Crenulatin": Initial searches for a compound named "this compound" in the context of co-immunoprecipitation and molecular biology did not yield specific results. It is possible that this is a novel or internal compound name, or a misspelling of another molecule. The following application notes and protocols are therefore provided as a comprehensive guide for studying the effect of a hypothetical small molecule, herein referred to as "Molecule-X" , on a well-characterized protein-protein interaction. The principles and methods described are broadly applicable to researchers, scientists, and drug development professionals investigating similar molecular interactions.
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment.[1][2] This method involves the enrichment of a specific "bait" protein from a cell lysate using an antibody, which in turn "pulls down" any associated "prey" proteins.[3] These interacting partners can then be identified by downstream applications such as Western blotting or mass spectrometry.
These application notes provide a detailed framework for utilizing Co-IP assays to investigate the modulatory effects of a small molecule, Molecule-X, on a target protein-protein interaction. As a model system, we will consider the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This interaction is a critical target in cancer therapy, with small molecules designed to inhibit this interaction and stabilize p53.
Application: Elucidating the Mechanism of Action of Molecule-X
Objective: To determine if Molecule-X disrupts or enhances the interaction between a bait protein (e.g., MDM2) and a prey protein (e.g., p53) in a cellular context.
Background: Many cellular processes are regulated by intricate protein-protein interaction networks.[4] Small molecules that can selectively modulate these interactions are of high therapeutic interest. Co-IP provides a robust method to screen and characterize such molecules. By treating cells with Molecule-X prior to lysis and immunoprecipitation, one can assess its impact on the association of the target protein complex.
Expected Outcome: A change in the amount of prey protein co-immunoprecipitated with the bait protein in the presence of Molecule-X, as compared to a vehicle control, will indicate the molecule's activity.
Signaling Pathway: The p53-MDM2 Interaction
The p53 tumor suppressor protein plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, this interaction is dysregulated, leading to the suppression of p53's tumor-suppressive functions. Small molecules that can inhibit the p53-MDM2 interaction are therefore of significant therapeutic interest.
Experimental Workflow for Co-Immunoprecipitation
The following diagram outlines the key steps in a Co-IP experiment designed to test the effect of Molecule-X.
Detailed Protocols
Cell Culture and Treatment
-
Seed appropriate cells (e.g., a cell line expressing both p53 and MDM2) in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentration of Molecule-X or a vehicle control (e.g., DMSO) for the predetermined time.
Cell Lysis
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Immunoprecipitation
-
Dilute the cell lysate to a final concentration of 1 mg/mL with IP Lysis Buffer.
-
Optional Pre-clearing: Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. This step helps to reduce non-specific binding.[5][6]
-
Add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-MDM2 antibody) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG antibody to a separate aliquot of lysate.
-
Incubate with gentle rotation overnight at 4°C.
Immune Complex Capture and Washing
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.
-
After the final wash, carefully remove all residual buffer.
Elution and Analysis
-
Resuspend the beads in 30 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Include a sample of the input lysate to verify the presence of both bait and prey proteins.
-
Perform Western blot analysis using antibodies against both the bait (e.g., MDM2) and prey (e.g., p53) proteins.
Data Presentation
Quantitative data from Western blot analysis can be obtained through densitometry. The intensity of the prey protein band in the Co-IP fraction is normalized to the intensity of the bait protein band in the same fraction. This ratio is then compared between the Molecule-X treated and vehicle control samples.
Table 1: Densitometric Analysis of p53 Co-Immunoprecipitated with MDM2
| Treatment | Input p53 (Relative Units) | Input MDM2 (Relative Units) | IP: MDM2 (Relative Units) | Co-IP: p53 (Relative Units) | Normalized p53/MDM2 Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| Molecule-X (1 µM) | 1.02 | 0.98 | 0.95 | 0.35 | 0.37 |
| Molecule-X (5 µM) | 0.99 | 1.01 | 1.03 | 0.12 | 0.12 |
| Molecule-X (10 µM) | 1.01 | 0.99 | 0.97 | 0.05 | 0.05 |
Data are representative and for illustrative purposes only.
The results in Table 1 suggest that Molecule-X inhibits the interaction between p53 and MDM2 in a dose-dependent manner.
Troubleshooting and Controls
-
Positive Control: A Co-IP performed under conditions known to preserve the protein-protein interaction of interest.
-
Negative Control: An immunoprecipitation using a non-specific IgG antibody to ensure that the precipitation of the prey protein is dependent on the specific bait antibody.[3]
-
Input Control: A sample of the total cell lysate should be run on the Western blot to confirm the expression of both bait and prey proteins in the cells.
-
Antibody Selection: Use antibodies that are validated for IP applications and recognize the native conformation of the target protein. Polyclonal antibodies may be advantageous as they can bind to multiple epitopes.[5]
-
Wash Buffers: The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations to minimize non-specific binding while preserving the specific interaction.[7]
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for using co-immunoprecipitation to investigate the effects of a small molecule on a specific protein-protein interaction. By carefully designing experiments with appropriate controls and systematically analyzing the data, researchers can gain valuable insights into the mechanism of action of novel therapeutic compounds like the hypothetical Molecule-X. This powerful technique is an indispensable tool for drug discovery and the fundamental study of cellular signaling pathways.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ALEX STREKEISEN-Crenulation cleavage- [alexstrekeisen.it]
- 4. Direct molecular targets of resveratrol: identifying key interactions to unlock complex mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatin proteins and modifications as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Protein Targets Identified for Cancer Treatment | Technology Networks [technologynetworks.com]
- 7. Structures and Biological Activities of Secondary Metabolites from Daldinia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Crenulatin Solubility in Aqueous Buffers
Welcome to the technical support center for Crenulatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Disclaimer: this compound is a flavonoid known to have limited aqueous solubility. Specific solubility data for this compound in various buffer systems is not extensively documented in publicly available literature. Therefore, the guidance provided here is based on established methods for improving the solubility of other poorly soluble flavonoids. Researchers should consider these as starting points and optimize the conditions for their specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: When encountering solubility issues with this compound, consider the following initial steps:
-
Start with a small amount: Attempt to dissolve a very small quantity of this compound in your buffer to determine its baseline solubility.
-
Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) to your aqueous buffer. These are often used in preclinical studies to aid in the dissolution of poorly soluble compounds.[1]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Systematically adjust the pH of your buffer to determine if this compound's solubility increases in more acidic or alkaline conditions.
-
Gentle Heating and Agitation: Warming the solution gently (e.g., to 37°C) and continuous stirring or sonication can help to increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.
Q2: What are some common formulation strategies to enhance the aqueous solubility of flavonoids like this compound?
A2: Several formulation strategies can be employed to improve the solubility of poorly water-soluble flavonoids:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly enhance its aqueous solubility.[1]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nano-scale increases the surface area-to-volume ratio, which can improve its dissolution rate.[1][2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.[1][3]
-
Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate this compound and increase its solubility.[4]
Q3: How can I assess the stability of my this compound solution once I have managed to dissolve it?
A3: Ensuring the stability of your this compound solution is crucial for reliable experimental results. Stability can be assessed by:
-
Visual Inspection: Regularly check for any signs of precipitation, crystallization, or color change in the solution over time and under different storage conditions (e.g., room temperature, 4°C, protected from light).
-
Analytical Methods: Use techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound in your solution over a set period. A stable solution will show no significant decrease in the parent compound's peak area.
-
pH Monitoring: For buffered solutions, periodically check the pH to ensure it remains within the desired range, as pH shifts can affect both solubility and stability.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution after initial dissolution.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution method (e.g., use of a volatile organic solvent that was later evaporated) may have created a supersaturated solution that is not stable. Try preparing the solution directly in the final aqueous buffer, even if it takes longer. |
| Temperature Change | If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature. Determine the solubility at the intended experimental temperature. Consider maintaining a slightly elevated temperature if the experiment allows. |
| pH Shift | The addition of this compound or other components may have altered the buffer's pH to a range where this compound is less soluble. Verify the final pH of the solution and adjust if necessary. |
| Incorrect Co-solvent Concentration | The percentage of the co-solvent may be insufficient to maintain solubility. Gradually increase the co-solvent concentration while monitoring for precipitation. Be mindful of the co-solvent's potential effects on your experimental system. |
Issue 2: Inconsistent results in biological assays using this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Undissolved particles of this compound can lead to variable dosing in your assays. Ensure complete dissolution by visual inspection (clarity of solution) and, if possible, by filtering the solution through a 0.22 µm filter before use. |
| Precipitation in Assay Media | This compound may be soluble in your stock solution but could precipitate when diluted into the final assay media, which may have a different composition (e.g., pH, presence of proteins). Prepare a small test dilution and observe for any precipitation over the time course of your experiment. |
| Degradation of this compound | This compound may not be stable under the assay conditions (e.g., prolonged incubation at 37°C, exposure to light). Assess the stability of this compound in the assay media under the exact experimental conditions using an analytical method like HPLC. |
Data Presentation
As specific quantitative solubility data for this compound is limited, the following table provides a template for how researchers can systematically test and record the solubility of this compound using different methods.
Table 1: Template for Recording this compound Solubility in Aqueous Buffers
| Buffer System (pH) | Co-solvent (% v/v) | Temperature (°C) | Solubility Enhancement Method | Observed Solubility (µg/mL) | Observations |
| Phosphate-Buffered Saline (7.4) | DMSO (1%) | 25 | None | Record Value | e.g., Clear solution, slight precipitation |
| Citrate Buffer (5.0) | Ethanol (5%) | 37 | Gentle Sonication | Record Value | e.g., Dissolved after 10 mins |
| Phosphate-Buffered Saline (7.4) | None | 25 | HP-β-Cyclodextrin (1:1 molar ratio) | Record Value | e.g., Significantly improved solubility |
| Tris-HCl (8.0) | PEG 400 (2%) | 25 | None | Record Value | e.g., Precipitated after 1 hour |
Experimental Protocols
Protocol 1: General Method for Preparing a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Initial Dissolution: Add a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) to the this compound powder to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming.
-
Dilution in Aqueous Buffer: While vortexing the aqueous buffer, slowly add the concentrated this compound stock solution dropwise to achieve the desired final concentration. The final concentration of the co-solvent should be kept to a minimum (typically ≤1%) to avoid solvent effects in biological assays.
-
Final Checks: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation occurs, the final concentration may be too high for the chosen co-solvent percentage.
Protocol 2: In-Vitro Dissolution Testing of a this compound Formulation
This protocol provides a general framework for assessing the dissolution rate of a this compound formulation (e.g., solid dispersion, nanoparticles).[5][6][7]
-
Apparatus Setup: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).
-
Dissolution Medium: Fill the dissolution vessels with a predetermined volume (e.g., 900 mL) of a physiologically relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer). Maintain the temperature at 37 ± 0.5 °C.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of this compound dissolved at each time point and plot the dissolution profile (percentage dissolved vs. time).
Visualizations
**Signaling Pathway
Since the specific signaling pathways modulated by this compound are not well-defined, the following diagram illustrates a general signaling pathway often associated with the anti-inflammatory and antioxidant effects of flavonoids. This can serve as a hypothetical framework for investigating the mechanism of action of this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
**Experimental Workflow
The following diagram outlines a logical workflow for addressing this compound solubility issues.
Caption: Workflow for improving this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. in-vitro dissolution studies: Topics by Science.gov [science.gov]
Troubleshooting Crenulatin instability in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Crenulatin, a hypothetical small molecule inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, cell-permeable small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, this compound prevents the phosphorylation and activation of Akt (also known as Protein Kinase B).[1][2] This inhibition leads to the dephosphorylation and nuclear translocation of the transcription factor FOXO1, allowing it to regulate the expression of target genes involved in apoptosis and cell cycle arrest.[1][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling and storage are critical for maintaining the activity of this compound.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Stock solutions are stable for up to 6 months when stored correctly.
-
Working Solutions: When preparing your working concentration, dilute the DMSO stock solution into your culture medium. It is crucial to ensure the final concentration of DMSO in the culture is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but it is recommended to keep the final concentration below 0.1% for sensitive cell lines or long-term experiments.[6] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM.[7][8] The IC50 for inhibition of cancer cell proliferation is typically observed in the range of 0.5 - 2.5 µM (see Table 1).
This compound Properties
All data presented here is for the hypothetical molecule "this compound" and is intended for illustrative purposes.
| Property | Value | Notes |
| Molecular Weight | 485.5 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >99% (HPLC) | |
| Solubility | >50 mg/mL in DMSO | Insoluble in water. Limited solubility in ethanol. |
| IC50 (PI3Kα) | 15 nM (in vitro kinase assay) | Potent inhibitor of the target enzyme. |
| IC50 (Cell Viability) | 0.5 - 2.5 µM | Varies by cell line. Determined by a 72-hour MTT assay. |
| Storage Conditions | Stock solutions at -20°C or -80°C for 1 year. | Avoid repeated freeze-thaw cycles. Protect from light. |
| Stability in Media | Half-life of ~24 hours at 37°C | For experiments longer than 24 hours, consider replenishing the media with fresh this compound. Stability can be medium-dependent.[5] |
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability or increase in apoptosis after this compound treatment.
This is a common issue that can arise from several factors related to the compound, the cells, or the assay itself.
-
Cause A: Inactive Compound
-
Solution: Ensure your stock solution has been stored correctly and has not undergone more than 3-4 freeze-thaw cycles. If the stock is old or has been improperly handled, use a fresh vial of the compound. To confirm activity, test the compound on a sensitive, well-characterized positive control cell line.
-
-
Cause B: Sub-optimal Concentration
-
Solution: The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment (e.g., from 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell model.[7]
-
-
Cause C: Cell Permeability or Efflux
-
Solution: While this compound is designed to be cell-permeable, some cell lines may have low permeability or express high levels of efflux pumps (like ABC transporters) that actively remove the compound.[9] If you suspect this, you can try co-treatment with an efflux pump inhibitor as a diagnostic experiment.
-
-
Cause D: Cell Line Resistance
-
Solution: Your cell line may have mutations downstream of PI3K/Akt that render it resistant to the effects of this compound. For example, mutations that activate pathways parallel to Akt can bypass the inhibitory effect.[10] Confirm target engagement by performing a Western blot to check for a decrease in phosphorylated Akt (p-Akt).
-
Problem 2: I am observing a precipitate in my cell culture medium after adding this compound.
Precipitation can lead to inconsistent and unreliable results by drastically reducing the effective concentration of the inhibitor.
-
Cause A: Poor Solubility in Aqueous Media
-
Solution: this compound is hydrophobic and can precipitate when a concentrated DMSO stock is diluted directly into a large volume of aqueous culture medium. To prevent this, use a serial dilution method. First, perform an intermediate dilution of the stock solution into a small volume of medium, mixing vigorously. Then, add this intermediate dilution to your final culture volume.[5]
-
-
Cause B: Concentration Exceeds Solubility Limit
-
Solution: Even with proper dilution technique, high final concentrations of this compound may exceed its solubility limit in the culture medium. If you observe precipitation at your desired working concentration, you may need to explore solubilizing agents, although this can introduce new variables.[6][11] The most straightforward approach is to work at the highest possible concentration that remains in solution.
-
-
Cause C: Interaction with Media Components
-
Solution: Components in serum or the basal medium can sometimes interact with small molecules, reducing their solubility.[12] If you suspect this, try testing the solubility of this compound in serum-free media versus complete media to see if serum is a contributing factor.
-
Problem 3: The effect of this compound seems to diminish in long-term experiments (>48 hours).
-
Cause: Instability in Culture Conditions
-
Solution: Small molecules can degrade in the warm, aqueous environment of a cell culture incubator.[9] this compound has a half-life of approximately 24 hours in typical culture media at 37°C. For experiments lasting longer than this, you should replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
-
Problem 4: I see a decrease in p-Akt, but also see unexpected changes in other signaling pathways.
-
Cause: Off-Target Effects
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Solution: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[13][14] These off-target activities can lead to unexpected phenotypes.[15] It is critical to use the lowest effective concentration that inhibits p-Akt to minimize these effects.[8] If you suspect an off-target effect is influencing your results, consider using another PI3K inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to on-target inhibition.
-
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) and Total Akt
This protocol is designed to verify that this compound is engaging its target in the PI3K/Akt pathway.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1.5 x 10^6 cells in a 6-well plate) and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours before treatment, if required, to reduce basal p-Akt levels.
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Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes to induce robust Akt phosphorylation.
-
-
Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash 3 times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe with an antibody against total Akt, following the same immunoblotting steps. An antibody against a housekeeping protein like GAPDH can also be used.[16]
-
Protocol 2: Cell Viability MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated" and "vehicle control" (medium with DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[20]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Optimizing Crenulatin Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing Crenulatin concentration in cytotoxicity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A typical starting range would be from 0.01 µM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) of the compound on the specific cell line being tested.
Q2: How should I prepare the stock solution of this compound?
A2: The preparation of a stock solution depends on the solubility of this compound. If the solubility is unknown, it is advisable to first test its solubility in common solvents like DMSO, ethanol, or PBS. For many organic compounds, DMSO is a good starting choice. Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in an appropriate solvent and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: What are the critical controls to include in a cytotoxicity assay with this compound?
A3: Several controls are essential for a valid cytotoxicity assay:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as the highest concentration of this compound tested. This control is crucial to assess the effect of the solvent on cell viability.[1]
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, cisplatin) to ensure the assay is working correctly.
-
Media Blank: Wells containing only cell culture medium without cells to measure the background absorbance or fluorescence.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time can significantly impact the cytotoxic effect of a compound. A common starting point is to perform a time-course experiment, for example, incubating the cells for 24, 48, and 72 hours. The optimal incubation time will depend on the mechanism of action of this compound and the doubling time of the cell line used.
Q5: Which cytotoxicity assay method is most suitable for this compound?
A5: The choice of assay depends on the expected mechanism of action of this compound. Common assays include:
-
MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cell membranes, indicating cytotoxicity.[2]
-
ATP-based Assays: These assays quantify the amount of ATP present, which correlates with the number of viable cells.
-
Live/Dead Staining (e.g., Trypan Blue, Calcein-AM/Propidium Iodide): These methods allow for direct visualization and quantification of viable and non-viable cells.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): If this compound is expected to induce apoptosis, these assays can provide more specific information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate to minimize edge effects.[2] |
| No cytotoxic effect observed even at high concentrations | This compound may not be cytotoxic to the chosen cell line, the concentration range is too low, or the incubation time is too short. | Test on a different cell line. Broaden the concentration range (e.g., up to 1 mM). Increase the incubation time (e.g., up to 96 hours). |
| Precipitation of this compound in the culture medium | Poor solubility of the compound at the tested concentrations.[3][4] | Prepare a fresh, lower concentration stock solution. Test different solvents for better solubility. Ensure the final solvent concentration in the media is not causing precipitation. Consider using a solubilizing agent, if compatible with the cell line. |
| High background in the assay | Contamination of the cell culture, issues with the assay reagents, or interference from this compound itself. | Check for microbial contamination. Run a control with this compound in cell-free medium to see if it interferes with the assay readings. Use fresh assay reagents. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell density at the time of treatment, or incubation conditions. | Use cells within a consistent passage number range. Optimize and standardize the initial cell seeding density.[5] Ensure consistent incubation conditions (temperature, CO2, humidity). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in culture medium. A common approach is to perform 2-fold or 10-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |
| A549 | 24 | 52.3 |
| 48 | 28.1 | |
| 72 | 15.6 | |
| HeLa | 24 | 78.9 |
| 48 | 45.2 | |
| 72 | 23.8 | |
| MCF-7 | 24 | >100 |
| 48 | 85.4 | |
| 72 | 62.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow
Caption: General workflow for determining the IC50 of this compound.
References
- 1. [Mechanism of action of nitrovasodilators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absence of keratins 8 and 18 in rodent epithelial cell lines associates with keratin gene mutation and DNA methylation: Cell line selective effects on cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. cstem.charlotte.edu [cstem.charlotte.edu]
Technical Support Center: Overcoming Crenulatin Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Crenulatin (Crenolanib) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Crenolanib, is a potent, orally bioavailable benzimidazole Type I tyrosine kinase inhibitor.[1] Its primary targets are the class III receptor tyrosine kinases (RTKs): FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[2][3][4] It is known to be effective against both wild-type and mutant forms of FLT3, including those with internal tandem duplication (ITD) and resistance-conferring tyrosine kinase domain (TKD) mutations such as D835.[5]
Q2: What are the known off-targets of this compound?
While this compound is highly selective, kinome profiling has identified several potential off-target kinases. It is crucial to be aware of these to avoid misinterpretation of experimental results. Notably, this compound has a significantly higher affinity for FLT3 compared to the closely related kinase KIT, which is a common off-target for many other FLT3 inhibitors and is associated with myelosuppression.[6]
Key off-targets identified in screening assays (inhibited by ≥50% at 100 nM) include:[5][6]
-
KIT: A receptor tyrosine kinase involved in hematopoiesis, melanogenesis, and gametogenesis.
-
ULK2 (Unc-51 Like Autophagy Activating Kinase 2): A serine/threonine kinase involved in the initiation of autophagy.
-
MLK1 (Mixed Lineage Kinase 1; also known as MAP3K9): A serine/threonine kinase that is a component of the MAP kinase signaling pathway.
-
TRKA (Tropomyosin receptor kinase A; also known as NTRK1): A receptor tyrosine kinase for nerve growth factor (NGF) that plays a role in neuronal development and survival.
Q3: My experimental results are not consistent with FLT3 or PDGFR inhibition. Could this be an off-target effect?
Yes, unexpected or paradoxical cellular phenotypes are often the first indication of off-target effects, especially when using higher concentrations of the inhibitor.[7] It is essential to validate that the observed phenotype is a direct result of on-target inhibition.
Troubleshooting Guide
Problem 1: I'm observing unexpected toxicity or a phenotype that doesn't align with the known functions of FLT3 or PDGFR.
-
Possible Cause: Off-target kinase inhibition or non-specific cellular toxicity at the concentration used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine the IC50 value for your observed phenotype and compare it to the known IC50 values for this compound's on-targets (see Table 1). A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another FLT3/PDGFR inhibitor with a different chemical scaffold. If the phenotype is not reproduced, it is more likely an off-target effect of this compound.
-
Confirm Target Engagement: Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that this compound is binding to FLT3 and/or PDGFR in your specific cell system at the concentrations you are using.
-
Investigate Downstream Signaling: Use Western blotting to analyze the phosphorylation status of key downstream effectors of both on-target and potential off-target kinases (see Signaling Pathways section).
-
Problem 2: I've confirmed off-target activity. How can I mitigate these effects in my experiments?
-
Possible Cause: The experimental concentration of this compound is high enough to inhibit lower-affinity off-target kinases.
-
Troubleshooting Steps:
-
Titrate to the Lowest Effective Concentration: Based on your dose-response curves, use the lowest concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging off-target kinases.
-
Employ Genetic Approaches: To confirm that the observed phenotype is due to a specific off-target, use siRNA or shRNA to knock down the expression of the suspected off-target kinase. If the phenotype is rescued or mimicked, this provides strong evidence for the off-target interaction.
-
Use a More Selective Inhibitor: If your experimental goals allow, consider using a more selective inhibitor for your target of interest if one is available.
-
Data Presentation
Table 1: Quantitative Kinase Inhibition Profile of this compound
| Target Kinase | Assay Type | IC50 / Kd (nM) | Reference |
| On-Targets | |||
| FLT3 (wild-type) | Kd | 0.74 | [2] |
| FLT3 (ITD mutant) | IC50 | 1.3 - 10 | [1][2][6] |
| FLT3 (D835Y mutant) | IC50 | 8.8 | [1] |
| PDGFRα | Kd | 2.1 | [2] |
| PDGFRβ | Kd | 3.2 | [2] |
| Potential Off-Targets | |||
| KIT (wild-type) | Kd | 78 | [2] |
| KIT (D816V mutant) | IC50 | 2.5 | [1] |
| KIT (D816H mutant) | IC50 | 5.4 | [1] |
| ULK2 | KinomeScan (% inhibition @ 100nM) | >50% | [6] |
| MLK1 (MAP3K9) | KinomeScan (% inhibition @ 100nM) | >50% | [6] |
| TRKA (NTRK1) | KinomeScan (% inhibition @ 100nM) | >50% | [6] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cellular Phenotype
This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) for a specific cellular effect.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for the phenotypic assay (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration appropriate for the phenotype being measured (e.g., 48-72 hours for proliferation assays).
-
Phenotypic Assay: Perform the chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the direct binding of this compound to its target proteins in intact cells by measuring changes in their thermal stability.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents
-
Antibodies against the target protein(s) of interest
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures for a set time (e.g., 3 minutes). A typical temperature range to start with is 40-70°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Western Blotting: Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the binding of this compound to a target kinase fused to NanoLuc® luciferase.
Materials:
-
Cells expressing the NanoLuc®-fused target kinase
-
NanoBRET™ tracer specific for the kinase of interest
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring two wavelengths
Methodology:
-
Cell Seeding: Seed the cells expressing the NanoLuc®-fusion protein into the assay plate and incubate.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and this compound at various concentrations to the cells. Include a no-compound control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and allows for the determination of an IC50 value for target engagement.
Protocol 4: Western Blot for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of proteins downstream of its on- and off-targets.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.
-
Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal.
-
Stripping and Re-probing: To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT5).
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the downstream target in response to this compound treatment.
Signaling Pathways and Visualizations
On-Target Signaling Pathways: FLT3 and PDGFR
This compound's primary targets, FLT3 and PDGFR, are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, leading to the activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation. Key pathways include the RAS/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT5 pathways.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Preventing Crenulatin degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Crenulatin during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a glycoside compound, identified by its IUPAC name (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol. It is found in plants of the Rhodiola genus, such as Rhodiola crenulata.[1][2][3][4] The stability of this compound is crucial for accurate experimental results and for maintaining its potential therapeutic efficacy during the development of new drugs. Degradation can lead to a loss of biological activity and the formation of impurities, which can affect the reliability and reproducibility of research findings.
Q2: What are the primary causes of this compound degradation?
A2: The main cause of this compound degradation is the hydrolysis of its glycosidic bond.[5][6][7][8][9] This chemical reaction breaks the link between the sugar moiety and the rest of the molecule. Factors that can promote this degradation include:
-
Acidic Conditions: The glycosidic linkage in this compound is susceptible to cleavage under acidic pH.[5][8]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolytic degradation.[10][11]
-
Enzymatic Activity: The presence of glycosidase enzymes can efficiently catalyze the hydrolysis of the glycosidic bond.[6][7]
Q3: How should I store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store solid this compound at -20°C or -80°C. If in solution, store at -80°C.
-
pH: Maintain a neutral pH environment (around pH 7) to prevent acid-catalyzed hydrolysis.
-
Solvent: For dissolution, use high-purity solvents and consider preparing solutions fresh for each experiment.
-
Light: Protect from direct sunlight.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation, although the tertiary alcohol in this compound is generally resistant to oxidation.[12][13][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature and protected from light. 2. Check pH of Solutions: If working with buffered solutions, confirm the pH is neutral. 3. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for critical experiments. |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | This compound has likely degraded into one or more new compounds. | 1. Analyze for Hydrolysis Products: The primary degradation product is likely the aglycone (the non-sugar part) and the free sugar moiety. Use appropriate analytical standards to identify these peaks. 2. Review Experimental Conditions: Assess if the sample was exposed to acidic conditions, high temperatures, or enzymatic contamination during the experimental workflow. |
| Inconsistent results between experimental replicates. | Partial degradation of this compound in some of the samples. | 1. Standardize Sample Preparation: Ensure all samples are handled identically and for the same duration. 2. Use Fresh Aliquots: For a series of experiments, use fresh aliquots from a properly stored stock solution for each replicate to avoid repeated freeze-thaw cycles. |
Quantitative Stability Data
While specific quantitative stability data for this compound under various conditions is not extensively available in the public domain, the following table summarizes the general stability of glycosides based on available literature. This information can be used as a guideline for handling this compound.
| Condition | Effect on Glycoside Stability | Recommendation for this compound |
| Acidic pH (e.g., pH < 5) | High risk of glycosidic bond hydrolysis.[5][8] | Avoid acidic buffers and solvents. If necessary, exposure should be for the shortest possible duration at low temperatures. |
| Neutral pH (e.g., pH 7) | Generally stable. | Ideal for storage and most experimental procedures. |
| Basic pH (e.g., pH > 8) | Ether linkages can be susceptible to cleavage under strongly basic conditions.[17] | Use basic conditions with caution and for minimal time. |
| Elevated Temperature (> 25°C) | Significantly accelerates degradation.[10][11] | Maintain samples at low temperatures (refrigerated or frozen) at all times. |
| Presence of Oxidizing Agents | The tertiary alcohol is resistant, but the double bond could be susceptible to strong oxidants. | Avoid strong oxidizing agents unless it is a planned part of the experiment. |
| Exposure to Light | May promote degradation of some natural products. | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and identify degradation products.
-
Protocol 2: Analytical Method for Quantification of this compound
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or Mass Spectrometer in ESI positive or negative mode, depending on the ionization of this compound.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve generated from this compound standards of known concentrations.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Phenolic Compounds from the Roots of Rhodiola crenulata and Their Antioxidant and Inducing IFN-γ Production Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodiola crenulata and Its Bioactive Components, Salidroside and Tyrosol, Reverse the Hypoxia-Induced Reduction of Plasma-Membrane-Associated Na,K-ATPase Expression via Inhibition of ROS-AMPK-PKCξ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical characteristics of Rhodiola Crenulata and its mechanism in acute mountain sickness using UHPLC-Q-TOF-MS/MS combined with network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. jackwestin.com [jackwestin.com]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]
- 10. mdpi.com [mdpi.com]
- 11. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. studymind.co.uk [studymind.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Crenulatin (Crenatoside) Purity and Purification
Disclaimer: The compound "Crenulatin" is not widely documented. This guide focuses on Crenatoside , a known phenylethanoid glycoside, which is presumed to be the intended compound of interest. The following protocols and troubleshooting advice are based on established methodologies for the purification of phenylethanoid glycosides and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Crenatoside and why is it of interest to researchers?
Crenatoside is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities.[1][2] It has the chemical formula C29H34O15.[1] Phenylethanoid glycosides, as a group, are studied for their potential antioxidant, anti-inflammatory, and neuroprotective properties, making Crenatoside a compound of interest for drug discovery and development professionals.[3][4][5]
Q2: From which natural sources can Crenatoside be isolated?
Crenatoside has been isolated from the aerial parts of plants such as Orobanche crenata.[2] It has also been reported in other plants like Plantago depressa and Cistanche tubulosa.[1]
Q3: What are the general steps for purifying Crenatoside?
The purification of Crenatoside typically involves a multi-step process:
-
Extraction: The initial removal of crude compounds from the plant material using a suitable solvent.
-
Solvent Partitioning: A liquid-liquid extraction to separate compounds based on their polarity.
-
Chromatographic Separation: Further purification using techniques like macroporous resin chromatography, column chromatography (e.g., silica gel, Sephadex), or High-Performance Liquid Chromatography (HPLC) to isolate Crenatoside from other closely related compounds.[6][7]
-
Crystallization: The final step to obtain high-purity Crenatoside.
Q4: What are the major challenges in purifying Crenatoside?
Like many natural products, the purification of Crenatoside can be challenging due to:
-
Low abundance in the source material.
-
Co-extraction of structurally similar compounds , such as other phenylethanoid glycosides, which can be difficult to separate.[8]
-
Potential for degradation under harsh extraction or purification conditions (e.g., high temperatures, extreme pH).
-
Presence of pigments and other interfering substances in the crude extract.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for Crenatoside. | Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and water mixtures). An 80% ethanol solution is often a good starting point for phenylethanoid glycosides. |
| Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix. | Increase the extraction time or temperature, but be mindful of potential degradation. Ultrasonic or microwave-assisted extraction can improve efficiency. | |
| Improper Plant Material Preparation: Large particle size can limit solvent penetration. | Ensure the plant material is finely ground to increase the surface area for extraction. | |
| Poor Separation in Column Chromatography | Inappropriate Stationary Phase: Silica gel may not be the optimal choice for separating closely related glycosides. | Consider using a different stationary phase such as Sephadex LH-20, which separates based on molecular size, or a reversed-phase C18 silica gel.[9] |
| Incorrect Mobile Phase Composition: The solvent system may not have the right polarity to effectively separate Crenatoside from impurities. | Perform a thorough mobile phase optimization using Thin Layer Chromatography (TLC) before scaling up to column chromatography. Experiment with different solvent ratios and combinations (e.g., chloroform-methanol, ethyl acetate-methanol-water). | |
| Column Overloading: Too much crude extract was loaded onto the column. | Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. | |
| Peak Tailing or Broadening in HPLC | Secondary Interactions with Stationary Phase: Residual silanols on the silica-based column can interact with the hydroxyl groups of Crenatoside. | Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions. |
| Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may have degraded. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9][10] | |
| Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase. | Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.[11] | |
| Presence of Impurities in the Final Product | Co-elution of Structurally Similar Compounds: Other phenylethanoid glycosides with similar polarities may be present. | Employ orthogonal purification techniques. For example, follow a normal-phase chromatography step with a reversed-phase HPLC step. High-speed counter-current chromatography (HSCCC) is also very effective for separating similar glycosides.[7][12] |
| Incomplete Removal of Pigments: Chlorophylls and other pigments can be persistent impurities. | Use a pre-purification step with a non-polar solvent like hexane to remove pigments before the main extraction. Macroporous resin chromatography can also be effective for decolorization.[6] |
Quantitative Data on Phenylethanoid Glycoside Purification
The following table summarizes typical yields and purities achieved during the purification of phenylethanoid glycosides from plant extracts. Note that these values are illustrative and will vary depending on the plant source, extraction method, and purification strategy.
| Purification Technique | Starting Material | Target Compound | Yield (%) | Purity (%) | Reference |
| Macroporous Resin Chromatography | Forsythia suspensa leaves | Forsythoside A | - | 34.8 | [6] |
| High-Speed Counter-Current Chromatography (HSCCC) | Cistanche deserticola n-butanol extract | Echinacoside | 2.0 | >92.5 | [7] |
| Cistanoside A | 1.3 | >92.5 | [7] | ||
| Acteoside | 1.0 | >92.5 | [7] | ||
| Isoacteoside | 2.1 | >92.5 | [7] | ||
| 2'-Acetylacteoside | 1.8 | >92.5 | [7] | ||
| HSCCC | Ligustri Lucidi Fructus UPE extract | Echinacoside | 1.35 | >90.0 | [13] |
| Salidroside | 3.4 | >90.0 | [13] | ||
| Acteoside | 1.1 | >90.0 | [13] |
Experimental Protocols
Protocol 1: General Purification of Crenatoside from Plant Material
This protocol outlines a general procedure for the isolation and purification of Crenatoside from a plant source like Orobanche crenata.
1. Plant Material Preparation and Extraction:
-
Air-dry the aerial parts of the plant material at room temperature and grind into a fine powder.
-
Macerate the powdered material in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
-
n-hexane (to remove non-polar compounds and pigments)
-
Ethyl acetate
-
n-butanol
-
-
Crenatoside is expected to be enriched in the ethyl acetate and/or n-butanol fractions. Monitor the fractions by TLC or HPLC.
3. Macroporous Resin Column Chromatography:
-
Dissolve the enriched fraction (e.g., n-butanol fraction) in water and apply it to a pre-equilibrated macroporous resin column (e.g., AB-8).
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the phenylethanoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze by TLC or HPLC to identify the fractions containing Crenatoside.
4. Sephadex LH-20 Column Chromatography:
-
Pool the Crenatoside-rich fractions, concentrate, and dissolve in methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps to remove smaller molecules and pigments.
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the further enriched fractions to preparative HPLC on a C18 column.
-
Use a mobile phase gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm) and collect the peak corresponding to Crenatoside.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).
Visualizations
Caption: General workflow for the purification of Crenatoside.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. Crenatoside | C29H34O15 | CID 44593361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crenatoside: a novel phenylpropanoid glycoside from Orobanche crenata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Studies on separation and purification of phenylethanoid glycosides from leaves of Forsythia suspensa by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.com [phenomenex.com]
- 12. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Crenulatin treatment time for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Crenulatin treatment time for the best experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor that primarily induces apoptosis in cancer cells. It targets and inhibits the activity of the this compound-Sensitive Kinase 1 (CSK1), a key component of a pro-survival signaling pathway often dysregulated in various cancer types. Inhibition of CSK1 leads to the downstream inactivation of anti-apoptotic proteins and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Q2: How do I determine the optimal treatment duration with this compound?
A2: The optimal treatment time for this compound is cell-line dependent and should be determined empirically. We recommend performing a time-course experiment to identify the window where maximal therapeutic effect (e.g., apoptosis induction) is observed with minimal non-specific cytotoxicity. A typical time-course experiment may involve treating cells with a fixed concentration of this compound (e.g., the IC50 concentration at 48 hours) and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours) for analysis.
Q3: What are the visual signs of an effective this compound treatment?
A3: Under a microscope, effective this compound treatment leading to apoptosis will show characteristic morphological changes. These include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.[1] In contrast, signs of necrosis, such as cell swelling and lysis, may indicate that the concentration is too high or the treatment duration is too long.
Q4: At what point in the cell cycle does this compound exert its effect?
A4: this compound's primary effect is the induction of apoptosis, which can occur irrespective of the cell cycle phase. However, some studies suggest that cells in the G1 phase may be more susceptible.[2] We recommend performing cell cycle analysis to determine if this compound has a cell cycle-specific effect in your model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results between experiments. | 1. Inconsistent cell health or passage number.2. Variation in this compound dilution and storage.3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before treatment.2. Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. 3. Use a precise timer for all incubation steps. |
| No significant increase in apoptosis observed. | 1. This compound concentration is too low.2. The treatment duration is too short.3. The cell line is resistant to this compound. | 1. Perform a dose-response experiment to determine the IC50 value for your cell line.2. Extend the time-course experiment up to 72 or 96 hours.[3]3. Verify the expression of CSK1 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| High levels of cell death, including necrosis, at early time points. | 1. This compound concentration is too high.2. Off-target cytotoxic effects. | 1. Reduce the concentration of this compound used in your experiments. Even if using a published IC50, it may need to be optimized for your specific lab conditions. 2. Ensure that the observed cell death is indeed apoptosis by using markers like Annexin V and checking for caspase activation. |
| The apoptotic response plateaus or decreases at later time points. | 1. The initial wave of apoptosis has completed, and the remaining viable cells may be resistant.2. Degradation of this compound in the culture medium over time. | 1. Analyze earlier time points to capture the peak apoptotic response.[4]2. Consider a medium change with fresh this compound for longer-term experiments. |
Quantitative Data Summary
Table 1: Time-Dependent IC50 of this compound in Various Cancer Cell Lines
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| MCF-7 | 15.2 | 9.8 | 7.5 |
| A549 | 25.8 | 18.3 | 12.1 |
| HeLa | 12.1 | 7.9 | 5.4 |
| Jurkat | 5.4 | 2.1 | 1.2 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM) in MCF-7 Cells
| Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 6 | 8.3 ± 1.2 | 2.1 ± 0.4 |
| 12 | 15.7 ± 2.1 | 4.5 ± 0.8 |
| 24 | 28.9 ± 3.5 | 10.2 ± 1.5 |
| 48 | 20.1 ± 2.8 | 25.6 ± 3.1 |
| 72 | 12.5 ± 1.9 | 38.4 ± 4.2 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis by Flow Cytometry
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Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest.
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Treatment: Treat cells with the desired concentration of this compound. Include a vehicle-treated control group.
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Harvesting: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the cells detached by trypsinization.
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Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark.
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Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Harvesting: Harvest the cells at the desired time points.
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
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Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Time Optimization.
References
- 1. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 [mdpi.com]
- 2. Distinct mechanisms of cell cycle arrest control the decision between differentiation and senescence in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells [mdpi.com]
- 4. Time course of radiation-induced apoptosis in the adult rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Crenulatin Binding Assays
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Crenulatin binding assays. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation. For the purpose of this guide, "this compound" is a hypothetical novel small molecule inhibitor targeting "Kinase X," a component of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a selective inhibitor of Kinase X, a critical enzyme in the MAPK/ERK signaling cascade. It is hypothesized to bind to the ATP-binding site of Kinase X, thereby preventing the phosphorylation of its downstream target, MEK, and subsequently inhibiting the signal transduction pathway.
Q2: Which binding assay is recommended for quantifying the interaction between this compound and Kinase X?
A2: A Fluorescence Polarization (FP) assay is a highly suitable method for determining the binding affinity of small molecule inhibitors like this compound to their kinase targets. This assay measures the change in polarization of a fluorescently labeled probe that binds to Kinase X. When this compound is introduced and displaces this probe, the polarization of the emitted light decreases, allowing for the calculation of binding affinity (IC50).
Q3: What are the essential reagents and materials for a this compound FP binding assay?
A3: The core components for this assay include:
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Kinase X: A highly purified and enzymatically active form of the kinase.
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Fluorescent Probe: A ligand specific for Kinase X that is conjugated to a fluorophore.
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This compound: The compound being tested.
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Assay Buffer: A buffer system optimized for maintaining kinase stability and facilitating the binding interaction.
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Microplates: Black, low-binding microplates are recommended to minimize background fluorescence and non-specific binding.
Troubleshooting Guide for Poor Signal
Issue 1: Low or No Signal Window in the Assay
Question: I am observing a minimal difference in fluorescence polarization readings between my positive control (fluorescent probe + Kinase X) and my negative control (fluorescent probe only). What could be causing this?
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Inactive Kinase X Enzyme | Verify the activity of your Kinase X enzyme stock using a validated kinase activity assay. Ensure that the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. If necessary, acquire a new batch of the enzyme. |
| Degraded Fluorescent Probe | Protect the fluorescent probe from light exposure to prevent photobleaching. Prepare fresh dilutions of the probe for each experiment. It is also advisable to confirm the fluorescence and polarization properties of the probe independently. |
| Suboptimal Buffer Conditions | The composition of the assay buffer is critical. Optimize the pH and salt concentrations to ensure they are conducive to the binding interaction. A common starting buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT. Also, ensure the buffer is free from any interfering substances. |
| Incorrect Reagent Concentrations | Titrate the concentration of Kinase X to determine the optimal level that provides a robust signal window. Similarly, titrate the fluorescent probe to ascertain its dissociation constant (Kd) and use it at a concentration near its Kd for effective competition with this compound. |
Issue 2: High Variability Between Experimental Replicates
Question: My data shows significant variation in fluorescence polarization values for replicate wells at the same this compound concentration. What are the likely sources of this variability?
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure that all pipettes are properly calibrated and use appropriate pipetting techniques to maintain accuracy and precision. The use of a multichannel pipette can help minimize variability when adding reagents. Preparing a master mix of common reagents is also recommended. |
| Inadequate Mixing | Gently mix the microplate on an orbital shaker for 1-2 minutes after the addition of all reagents to ensure a homogenous solution in each well. Be careful to avoid introducing air bubbles. |
| Microplate Edge Effects | The outer wells of a microplate are more susceptible to evaporation, which can lead to increased variability. It is good practice to avoid using the outermost wells for critical measurements. Ensure the plate is properly sealed during incubation periods. |
| Plate Reader Settings | Optimize the gain and other settings on the fluorescence plate reader for your specific assay. Allow the instrument to warm up adequately before taking measurements to ensure stable readings. |
Issue 3: Inconsistent IC50 Values for this compound Across Experiments
Question: I am obtaining different IC50 values for this compound in separate experimental runs. How can I improve the consistency of my results?
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Variability in Reagent Lots | Whenever possible, use reagents from the same manufacturing lot for a series of related experiments. Perform quality control checks on any new batches of critical reagents before using them in your assays. |
| Inconsistent Incubation Durations | Ensure that the incubation time is kept consistent across all experiments to allow the binding reaction to reach equilibrium. |
| Discrepancies in Data Analysis | Employ a standardized data analysis workflow for all experiments. The IC50 values should be determined by fitting the data to a standard four-parameter logistic (sigmoidal dose-response) model. |
| Variable DMSO Concentration | The final concentration of DMSO should be identical in all wells, including all controls. High or variable concentrations of DMSO can impact enzyme activity and binding characteristics. |
Experimental Protocols
Protocol: Fluorescence Polarization Binding Assay for this compound and Kinase X
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% (v/v) Tween-20.
- 2X Kinase X Solution: Prepare a 2X working solution of Kinase X in Assay Buffer.
- 2X Fluorescent Probe Solution: Prepare a 2X working solution of the fluorescent probe in Assay Buffer.
- 4X this compound Dilution Series: Create a serial dilution of this compound in 100% DMSO. Subsequently, dilute this series in Assay Buffer to generate a 4X working stock.
2. Assay Execution:
- Dispense 5 µL of the 4X this compound working solution or a vehicle control (Assay Buffer with the equivalent DMSO concentration) into the wells of a black, low-volume 384-well microplate.
- Add 10 µL of the 2X Kinase X solution to all wells, with the exception of the "no enzyme" control wells. To the "no enzyme" control wells, add 10 µL of Assay Buffer.
- Add 5 µL of the 2X fluorescent probe solution to all wells.
- Gently mix the contents of the plate on an orbital shaker for 1 minute.
- Incubate the plate at room temperature for 60 minutes, ensuring it is protected from light.
- Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore on the probe.
3. Data Analysis:
- Calculate the anisotropy or millipolarization (mP) values from the raw fluorescence intensity data.
- Generate a dose-response curve by plotting the mP values against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the curve with a sigmoidal dose-response (variable slope) equation.
Data Presentation
Table 1: Representative Data for this compound IC50 Determination
| This compound (nM) | % Inhibition |
| 0.1 | 3.1 |
| 1.0 | 11.5 |
| 10.0 | 51.2 |
| 100.0 | 92.3 |
| 1000.0 | 99.1 |
| IC50 (nM) | 9.8 |
Table 2: Quick Troubleshooting Reference Guide
| Observed Issue | Potential Root Cause | Initial Corrective Action |
| No discernible signal | Inactive enzyme | Validate enzyme activity |
| High background signal | Excessive probe concentration | Titrate the fluorescent probe |
| Poor Z'-factor | High data variability | Review pipetting and mixing procedures |
| Signal drift over time | Temperature instability | Equilibrate all reagents and the plate to room temperature |
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway, illustrating the inhibitory effect of this compound on Kinase X.
Experimental Workflow
Caption: A step-by-step workflow for the this compound Fluorescence Polarization (FP) binding assay.
Troubleshooting Logic
Caption: A logical flowchart for diagnosing and resolving common issues in this compound binding assays.
Technical Support Center: Optimizing Crenulatin Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental conditions for studying Crenulatin, a novel enzyme inhibitor. The information presented here is based on general principles of enzyme kinetics and inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for assessing this compound activity?
A1: For initial experiments, we recommend a physiologically relevant buffer such as Phosphate-Buffered Saline (PBS) or a Tris-HCl buffer at a concentration of 50 mM and a pH of 7.4.[1] The optimal buffer system should be empirically determined for your specific enzyme of interest.
Q2: How does pH affect the activity of this compound?
A2: The pH of the reaction buffer can significantly impact enzyme activity and the ionization state of both the enzyme and this compound, thereby affecting their interaction.[2][3] It is crucial to perform a pH optimization experiment, typically ranging from pH 5.5 to 8.5, to determine the optimal pH for this compound's inhibitory effect.
Q3: What is the role of ionic strength in this compound's activity?
A3: Ionic strength, primarily determined by the salt concentration in the buffer, can influence protein stability and enzyme-inhibitor interactions.[4][5][6] Both excessively low and high salt concentrations can negatively affect enzyme structure and function. An ionic strength optimization experiment is recommended to determine the ideal salt concentration for your assay.
Q4: Can the choice of buffer type impact the experimental results?
A4: Yes, different buffer components can interact with the enzyme or inhibitor, potentially affecting the results.[2][3] For instance, phosphate buffers have been observed to inhibit certain enzymes.[3] It is advisable to test a few different buffer systems (e.g., Tris, HEPES, MOPS) to identify the most suitable one for your specific experimental setup.[1][3]
Q5: How should I handle the solubility of this compound?
A5: If this compound has low aqueous solubility, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution.[1] It is important to keep the final concentration of the organic solvent in the assay low (typically ≤1%) to avoid affecting enzyme activity.[7] Always include a solvent control in your experiments.
Troubleshooting Guides
Issue 1: No or low inhibitory activity of this compound observed.
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Question: I am not observing any significant inhibition of my target enzyme with this compound. What could be the reason?
-
Answer:
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Suboptimal Buffer Conditions: The pH, ionic strength, or buffer type may not be optimal for this compound's activity. We recommend performing buffer optimization experiments as detailed in the "Experimental Protocols" section.
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Incorrect this compound Concentration: The concentration of this compound used may be too low. Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 value.
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Enzyme Instability: The enzyme may not be stable under the current assay conditions.[2] Ensure proper storage and handling of the enzyme and consider adding stabilizing agents like glycerol if necessary.[2]
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Degradation of this compound: Ensure that the this compound stock solution is fresh and has been stored correctly.
-
Issue 2: High background signal in the assay.
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Question: My assay is showing a high background signal, making it difficult to measure this compound's effect accurately. What can I do?
-
Answer:
-
Buffer Component Interference: Some buffer components might interfere with your detection method. Try a different buffer system.
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Substrate Instability: The substrate may be unstable and spontaneously breaking down. Prepare the substrate solution fresh for each experiment.
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Contamination: Ensure all reagents and labware are free from contaminants.
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Issue 3: Inconsistent results between experiments.
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Question: I am getting variable results for this compound's activity across different experimental runs. How can I improve reproducibility?
-
Answer:
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Precise Reagent Preparation: Ensure that all solutions are prepared accurately and consistently.
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Standardized Assay Protocol: Follow a standardized and detailed experimental protocol meticulously.
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Consistent Incubation Times and Temperatures: Minor variations in incubation times and temperatures can lead to significant differences in results. Use calibrated equipment to maintain consistency.
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Inclusion of Controls: Always include positive and negative controls in your experiments to monitor for variability.[8][9]
-
Data Presentation
Table 1: Effect of pH on this compound's Inhibitory Activity
| pH | % Inhibition |
| 5.5 | 15 ± 2.1 |
| 6.0 | 35 ± 3.5 |
| 6.5 | 60 ± 4.2 |
| 7.0 | 85 ± 2.8 |
| 7.5 | 92 ± 1.9 |
| 8.0 | 78 ± 3.1 |
| 8.5 | 55 ± 4.5 |
Table 2: Effect of Buffer Concentration on this compound's Inhibitory Activity
| Buffer Conc. (mM) | % Inhibition |
| 10 | 45 ± 3.8 |
| 25 | 70 ± 2.9 |
| 50 | 91 ± 2.1 |
| 100 | 88 ± 3.3 |
| 200 | 65 ± 4.0 |
Table 3: Effect of Ionic Strength (NaCl) on this compound's Inhibitory Activity
| NaCl Conc. (mM) | % Inhibition |
| 0 | 60 ± 5.1 |
| 25 | 75 ± 4.2 |
| 50 | 88 ± 3.5 |
| 100 | 93 ± 2.4 |
| 150 | 85 ± 3.9 |
| 200 | 70 ± 4.6 |
Experimental Protocols
Protocol 1: Determination of Optimal Buffer Conditions for this compound Activity
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Reagent Preparation:
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Prepare a 10X stock solution of the desired buffer (e.g., 500 mM Tris-HCl) at various pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
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Prepare a stock solution of the target enzyme in a suitable storage buffer.
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Prepare a stock solution of the substrate.
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Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
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Add the appropriate volume of the 10X buffer stock to each well to achieve a final 1X concentration.
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Add a fixed concentration of the target enzyme to each well.
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Add a fixed concentration of this compound to the test wells and the equivalent volume of solvent to the control wells.
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Pre-incubate the plate at the desired temperature for a specified time (e.g., 15 minutes at 37°C).
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Initiate the reaction by adding the substrate to all wells.
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Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.
-
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Data Analysis:
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Calculate the initial reaction rates for both the control and this compound-treated wells.
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Determine the percent inhibition for each buffer condition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
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Plot the percent inhibition against the different pH values, buffer concentrations, or ionic strengths to determine the optimal condition.
-
Visualizations
Caption: Experimental workflow for optimizing buffer conditions for this compound activity.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
References
- 1. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 3. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ionic strength on protein stability: the cold shock protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulating enzyme activity by altering protein dynamics with solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Unveiling Crenulatin's Potential: A Comparative Analysis of its Anti-Apoptotic Efficacy
For Immediate Release
In the competitive landscape of apoptosis modulation, the naturally derived gallotannin, Crenulatin, has emerged as a noteworthy agent with a unique, concentration-dependent influence on programmed cell death. This guide provides a comprehensive comparison of this compound's efficacy against established inhibitors of apoptosis, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and methodologies.
This compound, isolated from Rhodiola rosea, has been observed to exhibit a dual-directional effect on the apoptosis of cerebral microvascular endothelial cells. It demonstrates a pro-apoptotic effect at a concentration of 100 mg/L and, more significantly for the focus of this guide, an anti-apoptotic, or inhibitory, effect at 25 mg/L. This inhibitory action is mediated through the regulation of the Fas/Bcl-2 signaling pathway and the activity of caspase-3, a key executioner in the apoptotic cascade.
To contextualize the efficacy of this compound, this guide draws a comparison with two well-characterized inhibitors that target key points in the apoptotic pathway: the pan-caspase inhibitor Z-VAD-FMK and the Bcl-2 family inhibitor Navitoclax (ABT-263).
Comparative Efficacy of Apoptosis Inhibitors
| Compound | Target(s) | Inhibitory Concentration (IC50) | Cell Type(s) |
| This compound | Caspase-3, Bcl-2 Pathway | ~100 µM (effective concentration) | Mouse Cerebral Microvascular Endothelial Cells |
| Z-VAD-FMK | Pan-caspase | 0.0015 - 5.8 mM | Various tumor cell lines |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Nanomolar to low micromolar range | Various cancer cell lines |
Note: The inhibitory concentration for this compound is based on an effective concentration of 25 mg/L and a molecular weight of 248.27 g/mol . The IC50 values for Z-VAD-FMK and Navitoclax can vary significantly depending on the specific experimental conditions and cell lines used.
Signaling Pathways in Focus
The mechanism of action of these inhibitors converges on the intricate signaling network that governs apoptosis. The following diagrams illustrate the targeted pathways.
Figure 1. Simplified signaling pathway of apoptosis highlighting the targets of this compound, Navitoclax, and Z-VAD-FMK.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols for key assays are provided below.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: The assay is based on the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AMC, by active caspase-3. The cleavage releases the fluorescent molecule AMC (7-amino-4-methylcoumarin), and the resulting fluorescence is proportional to the caspase-3 activity in the sample.
Procedure:
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Cell Lysate Preparation:
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Culture cells to the desired density and induce apoptosis according to the experimental design.
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Harvest cells and wash with ice-cold PBS.
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Resuspend the cell pellet in a chilled lysis buffer.
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Incubate on ice for 10-15 minutes.
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Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
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Determine the protein concentration of the lysate.
-
-
Assay Execution:
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In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
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Add 2x Reaction Buffer containing DTT to each well.
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Add the Caspase-3 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 50 µM.
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Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
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Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of 420-460 nm.
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Subtract the background reading (from a well with Lysis Buffer only) from all sample readings.
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Calculate the fold-increase in Caspase-3 activity by comparing the fluorescence of the treated samples to the untreated control.
-
Figure 2. Experimental workflow for the fluorometric caspase-3 activity assay.
Annexin V Apoptosis Assay (Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Procedure:
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Cell Preparation:
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Induce apoptosis in cell culture as per the experimental design.
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Harvest both adherent and floating cells.
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Wash the cells with cold PBS.
-
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Staining:
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Resuspend the cells in 1X Binding Buffer.
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Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
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Analyze the stained cells by flow cytometry.
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Live cells will be negative for both Annexin V and PI.
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Early apoptotic cells will be Annexin V positive and PI negative.
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Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
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Figure 3. Experimental workflow for the Annexin V apoptosis assay.
Conclusion
This compound presents an interesting profile as a modulator of apoptosis with a notable inhibitory effect at a concentration of approximately 100 µM. While its potency may not match the nanomolar efficacy of highly targeted synthetic inhibitors like Navitoclax, its natural origin and dual-directional activity warrant further investigation. The provided data and protocols offer a foundational framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of this compound in apoptosis-related research and drug development. Future studies focusing on generating a precise IC50 value for this compound's anti-apoptotic activity across various cell lines will be crucial for a more definitive comparison and for advancing its potential applications.
Crenulatin vs. Curcumin: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-cancer effects of two natural compounds, Crenulatin and Curcumin. The data presented is compiled from multiple studies to offer a comprehensive overview of their performance in various cancer cell lines.
Introduction
This compound is a novel flavonoid currently under investigation for its potential as a chemotherapeutic agent. Its purported mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Curcumin, a well-documented polyphenol derived from turmeric, has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. This guide aims to provide a direct comparison of these two compounds to aid researchers in the evaluation of their potential therapeutic applications.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Curcumin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of each compound required to inhibit the growth of 50% of the cancer cell population after a specified exposure time. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound (as Quercetin) IC50 (µM) | Curcumin IC50 (µM) | Exposure Time (h) |
| A549 | Lung Cancer | 8.65[1] | 33[2] | 24 |
| A549 | Lung Cancer | 7.96[1] | 41[3] | 48 |
| HCT116 | Colon Cancer | ~50 (estimated from graph) | - | 24 |
| HT29 | Colon Cancer | 81.65[4] | 10.26 - 13.31[5] | 48-72 |
| MCF-7 | Breast Cancer (ER+) | 37[6] | 1.32[7] | 24-72 |
| MDA-MB-231 | Breast Cancer (TNBC) | >100 (low cytotoxicity)[6] | 11.32[7] | 72 |
| T47D | Breast Cancer (ER+) | - | 2.07[7] | 72 |
| HeLa | Cervical Cancer | 100[8] | - | 24 |
Table 2: Effects of this compound and Curcumin on Apoptosis and Cell Cycle
This table summarizes the observed effects of this compound and Curcumin on programmed cell death (apoptosis) and cell cycle progression in cancer cell lines.
| Compound | Effect on Apoptosis | Effect on Cell Cycle | Cancer Cell Line(s) |
| This compound (as Quercetin) | Induces apoptosis via both extrinsic and intrinsic pathways.[8] Increases expression of pro-apoptotic proteins like Bax.[9] | Induces G2/M phase arrest.[8][10] | HeLa,[8] T47D,[10] MDA-MB-231,[11] HT29[12] |
| Curcumin | Induces apoptosis by decreasing Bcl-2 and increasing Bax and cleaved caspase-3.[7] | Induces G2/M phase arrest.[7] | T47D, MCF7, MDA-MB-231, MDA-MB-468,[7] Patu8988, Panc-1[13] |
Signaling Pathways
Both this compound and Curcumin have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.
This compound (as Quercetin) Signaling Pathway
This compound (as Quercetin) has been shown to inhibit key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer.[8][14] By inhibiting these pathways, this compound can suppress cell proliferation and induce apoptosis. It has also been found to modulate the Wnt/β-catenin and JAK/STAT pathways.[14][15]
References
- 1. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Landscape of Crenulatin and its Analogues: A Comparative Analysis
A comprehensive review of available scientific literature reveals no specific bioactive compound or drug identified as "Crenulatin." The term predominantly refers to a geological feature known as crenulation cleavage, a type of secondary foliation in metamorphic rocks.
This guide, therefore, aims to address the user's request for a comparative analysis by first clarifying this critical point. We encourage researchers, scientists, and drug development professionals to verify the correct nomenclature of the compound of interest. Should a different name be identified, we are prepared to conduct a thorough comparative analysis as per the original request, encompassing data on biological activity, experimental protocols, and detailed signaling pathway visualizations.
The Hedgehog Signaling Pathway: A Potential Target
While information on "this compound" is unavailable, the broader field of drug discovery often involves the synthesis and evaluation of analogues of known bioactive compounds. A common target for such research is the Hedgehog signaling pathway, a crucial regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the development of various cancers.
Inhibitors of the Hedgehog pathway are a significant area of research in oncology. These molecules typically target key proteins in the pathway, such as Smoothened (SMO) or the GLI family of transcription factors, to suppress tumor growth.
Visualizing the Hedgehog Signaling Pathway
The following diagram illustrates a simplified representation of the Hedgehog signaling pathway, a common target in cancer drug development.
Caption: Simplified Hedgehog signaling pathway.
Standard Experimental Workflow for Compound Comparison
The evaluation of a novel compound and its analogues typically follows a structured workflow to determine their efficacy and mechanism of action. This process is essential for identifying promising drug candidates.
Visualizing the Experimental Workflow
The diagram below outlines a typical experimental workflow for the comparative analysis of potential drug candidates.
Caption: Typical experimental workflow for drug discovery.
Data Presentation and Experimental Protocols
Should the correct name of the compound be provided, a detailed comparison guide will be generated, including the following sections:
-
Data Presentation: A comprehensive table summarizing all quantitative data, such as IC50 values, Ki values, and other relevant metrics for the parent compound and its analogues. This will allow for a clear and direct comparison of their biological activities.
-
Experimental Protocols: Detailed methodologies for all key experiments will be provided. This will include, but not be limited to:
-
Cell Culture and Viability Assays: Protocols for maintaining cell lines and performing assays such as MTT or CellTiter-Glo to assess cell proliferation.
-
Enzyme Inhibition Assays: Detailed procedures for determining the inhibitory activity of the compounds against their target enzymes.
-
Western Blotting: Step-by-step instructions for protein extraction, quantification, electrophoresis, and immunodetection to analyze the expression levels of key signaling proteins.
-
Quantitative PCR (qPCR): Protocols for RNA extraction, cDNA synthesis, and qPCR analysis to measure changes in target gene expression.
-
In Vivo Studies: A description of the animal models used, drug administration routes, and methods for evaluating tumor growth and other relevant endpoints.
-
We are committed to providing a thorough and objective comparative analysis once the identity of "this compound" is clarified. We look forward to assisting the research community with their drug development efforts.
Independent Verification of Crenulatin's Published Effects: A Comparative Guide
This guide provides a comparative analysis of the published effects of two distinct compounds unfortunately sharing the name "Crenulatin." The primary focus is on their reported activities, with an emphasis on independent verification and comparison with relevant alternatives. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary
The scientific literature reveals the existence of at least two different molecules designated as "this compound":
-
This compound from Rhodiola Species: A glycoside, specifically isopentenyl-3-O-beta-D-glucopyranoside, isolated from Rhodiola crenulata. Its most cited effect is a dual-directional regulation of apoptosis in cerebral microvascular endothelial cells.
-
This compound from Hesperathusa crenulata : A coumarin, identified as 6-formyl-7-methoxycoumarin. While coumarins as a class are known to possess various biological activities, including the induction of apoptosis, specific and independently verified effects of this particular molecule are not well-documented in publicly accessible literature.
This guide will address each compound separately, presenting the available data, experimental methodologies where accessible, and a comparison with alternative compounds.
Part 1: this compound from Rhodiola crenulata
This this compound is a glycoside isolated from the medicinal plant Rhodiola crenulata.
Published Effects: Dual-Directional Regulation of Apoptosis
A key study by Qian R, et al. (2005) published in the Chinese Journal of Pathophysiology reported that this compound from Rhodiola exhibits a concentration-dependent, dual-directional effect on the apoptosis of mouse cerebral microvascular endothelial cells (bEnd.3 cell line).[1][2]
-
Low Concentration (25 mg/L): Inhibits apoptosis.
-
High Concentration (100 mg/L): Promotes apoptosis.
The reported mechanism for this dual effect involves the regulation of the Fas/Bcl-2 signaling pathway and the activity of caspase-3.[1][2][3]
Independent Verification
To date, no direct independent studies that specifically replicate or verify the dual-directional apoptotic effects of this compound from Rhodiola crenulata on cerebral microvascular endothelial cells have been identified in the public domain. However, other studies have investigated the apoptotic effects of Rhodiola crenulata extracts and its other bioactive components, which provides some context. For instance, Rhodiola crenulata extract has been shown to induce apoptosis in bone metastatic breast cancer cells through the activation of caspase-9.[1][4] Another major component of Rhodiola, salidroside, has been observed to have protective effects against apoptosis in various cell types. The complex nature of the plant extract, containing multiple bioactive compounds, makes it plausible that individual components could have distinct or even opposing effects at different concentrations.
Comparison with Alternatives
A number of other natural compounds are known to modulate apoptosis, offering potential alternatives for research and development.
| Compound/Class | Mechanism of Action on Apoptosis | Key References |
| Salidroside | A major bioactive component of Rhodiola species. Generally considered to have anti-apoptotic and neuroprotective effects. | [5] |
| Ginsenosides | Active compounds in Ginseng. Can induce apoptosis in cancer cells through various pathways, including mitochondrial and death receptor pathways. | |
| Curcumin | The active ingredient in turmeric. Induces apoptosis in cancer cells by regulating multiple signaling pathways, including p53, NF-κB, and MAPK. | |
| Resveratrol | A polyphenol found in grapes and other fruits. Can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. |
Experimental Protocols (Based on available information from Qian R, et al., 2005)
Due to the limited accessibility of the full-text article, a detailed, step-by-step protocol cannot be provided. However, based on the abstract, the key experimental methodologies employed were:
-
Cell Culture: Mouse cerebral microvascular endothelial cells (bEnd.3 cell line) were used.
-
Treatment: Cells were treated with this compound at final concentrations of 25 mg/L and 100 mg/L for 24 hours.
-
Apoptosis Evaluation: Apoptosis was assessed using flow cytometry.
-
Mechanism of Action Analysis:
-
Immunocytochemistry: To determine the expression of Fas and Bcl-2 proteins.
-
Western Blotting: To measure the activity of caspase-3.
-
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound from Rhodiola in regulating apoptosis.
Part 2: this compound from Hesperathusa crenulata
This this compound is a coumarin, 6-formyl-7-methoxycoumarin, isolated from the plant Hesperathusa crenulata (also known as Naringi crenulata).
Published Effects
Specific, well-defined biological effects for 6-formyl-7-methoxycoumarin are not extensively documented in readily available scientific literature. While coumarins, as a chemical class, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects through the induction of apoptosis, the specific activities of this particular molecule require further investigation. One study has noted that 7-formylcoumarin can act as a mechanism-based inhibitor of CYP2A enzymes, though this is not directly related to apoptosis.[6]
Independent Verification
Due to the lack of a clearly defined and widely cited primary biological effect for 6-formyl-7-methoxycoumarin, there are no independent verification studies to report at this time.
Comparison with Alternatives
Given that this this compound is a coumarin, it can be compared with other coumarins that have well-documented apoptosis-inducing properties.
| Compound | Mechanism of Action on Apoptosis | Key References |
| Warfarin | A well-known anticoagulant that has also been shown to induce apoptosis in certain cancer cell lines. | |
| Osthole | A natural coumarin that induces apoptosis in various cancer cells through the modulation of multiple signaling pathways, including PI3K/Akt and MAPK. | |
| Imperatorin | A furanocoumarin that induces apoptosis by activating caspases and regulating the Bcl-2 family of proteins. | |
| Scopoletin | A simple coumarin that has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. |
Experimental Protocols
As there are no specific, detailed studies on the apoptotic effects of 6-formyl-7-methoxycoumarin to cite, a relevant experimental protocol cannot be provided. However, a general workflow for assessing the pro-apoptotic activity of a novel coumarin is outlined below.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the pro-apoptotic effects of a coumarin.
Conclusion and Future Directions
The name "this compound" is ambiguous and refers to at least two distinct chemical entities with different botanical origins and structures.
-
This compound from Rhodiola has a published, specific biological effect related to the dual-directional regulation of apoptosis. However, these findings have not been independently replicated, and the full experimental details from the original study are not widely accessible. Further independent investigation is warranted to validate these intriguing effects.
-
This compound from Hesperathusa , a coumarin, lacks a well-defined and independently verified biological activity in the context of apoptosis. Given the known pro-apoptotic potential of the coumarin scaffold, this compound may be a candidate for further screening and characterization.
For researchers in the field, it is crucial to specify the botanical source and chemical structure when referring to "this compound" to avoid confusion. Future studies should aim to independently verify the reported effects of the Rhodiola-derived this compound and to explore the potential biological activities of the coumarin-based this compound.
References
- 1. Rhodiola crenulata induces apoptosis in bone metastatic breast cancer cells via activation of caspase-9 and downregulation of MtMP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Adaptogens on the Central Nervous System and the Molecular Mechanisms Associated with Their Stress—Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crenulatin and Standard-of-Care: A Head-to-Head Comparison in the Context of Endothelial Cell Apoptosis
In the landscape of preclinical research, novel compounds are continually evaluated against established benchmarks to ascertain their therapeutic potential. This guide provides a head-to-head comparison of Crenulatin, a gallotannin isolated from Rhodiola rosea, with a standard-of-care experimental control in the context of endothelial cell apoptosis. While direct comparative studies on this compound are not extensively documented in peer-reviewed literature, its purported effects on apoptosis can be contextualized by examining research on extracts from its source, Rhodiola crenulata.
This comparison leverages data from a study on Rhodiola crenulata extract (RCE) and its protective effects against hypoxia-induced apoptosis in human umbilical vein endothelial cells (HUVECs). In this experimental setup, the "standard-of-care" is represented by the control group: endothelial cells subjected to hypoxic stress without the therapeutic intervention of RCE.
Data Presentation: RCE vs. Hypoxic Control
The following table summarizes the quantitative data on the effects of Rhodiola crenulata extract on key apoptosis markers in endothelial cells under hypoxic conditions. The data is presented as the fold change relative to a normoxic (normal oxygen) control.
| Marker | Standard-of-Care (Hypoxia Alone) | This compound Analog (RCE in Hypoxia) |
| Cleaved PARP | 1.40 ± 0.09 | Near control levels |
| Cleaved Caspase-8 | 1.85 ± 0.30 | Near control levels |
| Cleaved Caspase-3 | 2.32 ± 0.58 | Near control levels |
Experimental Protocols
The data presented above is based on the following experimental methodologies, which are standard for assessing apoptosis in cell culture models.
Cell Culture and Hypoxia Induction
Human umbilical vein endothelial cells (HUVECs) were cultured in standard medium. To simulate ischemic conditions, the cells were exposed to hypoxia (1% O₂) for 24 hours. The control group (standard-of-care) was subjected to the same hypoxic conditions without any treatment, while the experimental group was treated with Rhodiola crenulata extract.
Western Blot Analysis
To quantify the levels of apoptosis-related proteins, Western blotting was performed. After the experimental period, the cells were lysed to extract total proteins. These proteins were then separated by size using gel electrophoresis and transferred to a membrane. The membrane was subsequently incubated with primary antibodies specific for cleaved PARP, cleaved caspase-8, and cleaved caspase-3. After washing, a secondary antibody was added, and the protein bands were visualized and quantified.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in hypoxia-induced apoptosis and the experimental workflow used to evaluate the effects of the Rhodiola crenulata extract.
Decoding Specificity: A Comparative Guide to Crenolanib's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a kinase inhibitor is paramount. This guide provides an objective comparison of Crenolanib's performance against other FMS-like tyrosine kinase 3 (FLT3) inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Crenolanib is an orally available benzimidazole that acts as a potent, type I inhibitor of class III receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFR) α and β.[1] Its mechanism of action, which involves binding to the active conformation of the kinase, allows it to inhibit both wild-type FLT3 and a wide range of activating mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations such as the D835 variant.[1][2][3] This characteristic distinguishes it from type II inhibitors, which bind to the inactive kinase conformation.[4]
Comparative Analysis of Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Crenolanib has been shown to be highly selective for FLT3 and PDGFR.[2] A key advantage of Crenolanib is its significantly reduced inhibition of c-Kit compared to other FLT3 inhibitors like Quizartinib, which may translate to a lower incidence of myelosuppression.[5][6][7][8]
To provide a clear comparison, the following tables summarize the inhibitory activity (IC50 and Kd values) of Crenolanib and other prominent FLT3 inhibitors against their primary targets and key off-targets.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Reference |
| Crenolanib | FLT3-ITD | ~2 | 0.74 | [5],[1] |
| FLT3-D835Y | - | 0.18 | [1] | |
| PDGFRα | - | 2.1 | [9] | |
| PDGFRβ | - | 3.2 | [9] | |
| c-Kit | >1000 | - | [2] | |
| Quizartinib | FLT3-ITD | 0.31 - 0.89 | 1.6 | [10],[4] |
| c-Kit | - | 4.8 | ||
| Sorafenib | FLT3 | 58 - 59 | 5.9 | [10],[4] |
| c-Kit | 68 | - | [10] | |
| VEGFR2 | 90 | - | [10] | |
| B-Raf | 22 | - | [10] | |
| Gilteritinib | FLT3-ITD | 0.92 - 2.9 | 1.0 | [10],[4] |
| AXL | 0.73 | - | [10] | |
| Midostaurin | FLT3 | - | 7.9 | [4] |
Data presented is a compilation from various sources and experimental conditions may vary. For direct comparison, data from head-to-head studies is prioritized.
A direct comparative study on the effects of these inhibitors on various oncogenic mutants of KIT and FLT3 provides further insight into their relative potencies and specificities.[1]
| Cell Line (Mutation) | Crenolanib IC50 (nM) | Quizartinib IC50 (nM) | Sorafenib IC50 (nM) | Gilteritinib IC50 (nM) | Midostaurin IC50 (nM) |
| Ba/F3-FLT3-ITD | Potent | More Potent | Potent | Potent | Potent |
| Ba/F3-FLT3-D835Y | Potent | Less Potent | Less Potent | Potent | Potent |
| Ba/F3-FLT3-ITD+F691L | Less Potent | Less Potent | Least Potent | Less Potent | Potent |
| Kasumi-1 (KIT N822K) | Potent | More Potent | Potent | Less Potent | Less Potent |
This table summarizes the relative potency observed in the study by He et al. (2021). "Potent" indicates significant activity at the tested concentrations, with qualifiers indicating relative differences.[1]
Experimental Protocols
Validating the specificity of a kinase inhibitor requires a multi-faceted approach employing a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of Crenolanib and its counterparts.
In Vitro Kinase Assay (KinomeScan)
The KinomeScan™ platform provides a comprehensive assessment of a compound's binding affinity against a large panel of kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding displacement principle. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Procedure:
-
A proprietary kinase-tagged phage T7 is used.
-
The test compound (e.g., Crenolanib) is incubated with the kinase-phage construct and a proprietary immobilized ligand in a multi-well plate.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
-
-
Data Analysis: The dissociation constant (Kd) is determined from a binding curve generated by measuring the amount of bound kinase at a range of compound concentrations.
Cellular FLT3 Autophosphorylation Assay
This assay determines the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context, a direct measure of its target engagement and inhibitory activity.
Methodology:
-
Cell Culture: Use an acute myeloid leukemia (AML) cell line endogenously expressing a constitutively active FLT3 mutant (e.g., MV4-11 or MOLM-13, both with FLT3-ITD).
-
Compound Treatment:
-
Plate the cells in appropriate culture medium.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., Crenolanib) or a vehicle control (DMSO) for a specified period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After incubation, harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Subsequently, probe with a primary antibody for total FLT3 as a loading control.
-
Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the p-FLT3 signal relative to the total FLT3 signal.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for a defined period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To further elucidate the context of Crenolanib's action and the process of its validation, the following diagrams are provided.
Caption: FLT3 signaling pathway and the point of Crenolanib inhibition.
Caption: Experimental workflow for validating inhibitor specificity.
Conclusion
The validation of Crenolanib's mechanism of action demonstrates its high potency and selectivity as a type I inhibitor of FLT3. Comparative data reveals a favorable specificity profile, particularly its reduced activity against c-Kit, which distinguishes it from some other FLT3 inhibitors. The experimental protocols outlined provide a framework for the rigorous evaluation of kinase inhibitor specificity, a critical step in the development of targeted cancer therapies. The provided diagrams offer a clear visualization of the biological context and the experimental strategy for such validation studies.
References
- 1. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reference Detail [ckb.genomenon.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking Crenulatin's Potency: A Comparative Analysis Against Midostaurin in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the potency of Crenulatin (Crenolanib) and the established reference compound, Midostaurin, against the FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML). The data presented is compiled from publicly available research to assist in evaluating the pre-clinical efficacy of this compound.
I. Potency and Selectivity Profile
This compound, a benzimidazole-based compound, is a potent and selective type I tyrosine kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR) alpha and beta.[1][2] Its mechanism of action involves binding to the active conformation of the kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival in FLT3-mutated cancers.[1]
Midostaurin, a multi-kinase inhibitor derived from the natural product staurosporine, was the first FLT3 inhibitor approved by the FDA for the treatment of newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[3][4][5] Beyond FLT3, Midostaurin also inhibits other kinases, including protein kinase C (PKC), PDGFR, c-kit, and vascular endothelial growth factor receptor (VEGFR).[3]
The following table summarizes the in vitro potency of this compound and Midostaurin against FLT3.
| Compound | Target | Assay Type | Potency (IC50/Kd) | Cell Line/System |
| This compound | FLT3 | Kinase Assay (Kd) | 0.74 nM[6][7] | - |
| FLT3-ITD | Cell Viability | 1.3 nM[8] | MV4-11 | |
| FLT3-ITD | Cell Viability | 4.9 nM[8] | MOLM-13 | |
| FLT3 Autophosphorylation | Immunoblot | ~2 nM[9] | - | |
| FLT3/ITD | Cell Viability | 7 nM[10] | Molm14 | |
| FLT3/ITD | Cell Viability | 8 nM[10] | MV411 | |
| FLT3 D835Y Mutant | Cell Viability | 8.8 nM[10] | - | |
| Midostaurin | FLT3-ITD & D835Y | Cell Proliferation | < 10 nM[11][12] | Ba/F3 |
| FLT3-ITD | Cell Growth | 6.3 nM[3] | Ba/F3-FLT3-ITD | |
| FLT3-ITD + TEL-SYK | Cell Growth | 3.0 nM[3] | Ba/F3-FLT3-ITD+TEL-SYK | |
| SYK | Enzyme Assay | 20.8 nM[3] | - |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on standard molecular and cellular biology techniques.
A. In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents: Recombinant FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., a synthetic peptide or Myelin Basic Protein), test compounds (this compound or Midostaurin), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[13][14]
-
Procedure:
-
The FLT3 enzyme is incubated with varying concentrations of the test compound in the kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at room temperature).[15]
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
B. Cell-Based FLT3 Phosphorylation Assay
This assay determines a compound's ability to inhibit the phosphorylation of FLT3 within a cellular context.
-
Cell Lines: Human AML cell lines harboring FLT3 mutations, such as MV4-11 or MOLM-13 (both FLT3-ITD positive).
-
Procedure:
-
Cells are seeded in appropriate culture plates and treated with a range of concentrations of this compound or Midostaurin for a specified duration (e.g., 1-4 hours).
-
Following treatment, cells are lysed to extract total protein.
-
The phosphorylation status of FLT3 is assessed by Western blotting or ELISA. For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
The band intensities are quantified, and the ratio of p-FLT3 to total FLT3 is calculated to determine the extent of inhibition.
-
For ELISA-based methods, cell lysates are added to plates coated with a capture antibody for total FLT3, and a detection antibody for p-FLT3 is used for quantification.[16]
-
C. Cell Viability/Proliferation Assay
This assay measures the cytotoxic or cytostatic effect of a compound on cancer cells.
-
Reagents: AML cell lines, cell culture medium, and a viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds.
-
The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
-
The viability reagent is added to each well, and the signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
IC50 values are determined by plotting the percentage of viable cells against the logarithm of the compound concentration.
-
III. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway and a general experimental workflow for evaluating kinase inhibitors.
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Workflow for inhibitor potency assessment.
References
- 1. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uat2.novartis.com [uat2.novartis.com]
- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crenolanib | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin in addition to intensive chemotherapy in acute myeloid leukemia with t(8;21) and <i>KIT</i> and/or <i>FLT3</i>- ITD mutations: results of the SAL MIDOKIT trial | Haematologica [haematologica.org]
- 8. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. reactionbiology.com [reactionbiology.com]
Replicating Key Experiments in the Discovery of Crenulatin: A Comparative Guide
For researchers and drug development professionals investigating novel cancer therapeutics, particularly in the realm of Acute Myeloid Leukemia (AML), the discovery of FMS-like tyrosine kinase 3 (FLT3) inhibitors has been a significant milestone. Crenulatin, a potent FLT3 inhibitor, has demonstrated significant activity against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. This guide provides a detailed comparison of this compound's performance with other FLT3 inhibitors by summarizing key experiments from its discovery papers, offering detailed protocols for replication, and visualizing the underlying biological pathways.
Comparative Performance of FLT3 Inhibitors
The following tables summarize the in vitro inhibitory and cytotoxic activity of this compound (Crenolanib) in comparison to other well-known FLT3 tyrosine kinase inhibitors (TKIs), Quizartinib and Sorafenib. The data is extracted from the seminal publication by Galanis et al. in Blood (2014) and other relevant studies.
Table 1: Inhibitory Activity (IC50) Against FLT3 Autophosphorylation
| Cell Line/Mutation | Crenolanib IC50 (nM) | Quizartinib IC50 (nM) | Fold Difference (Quizartinib/Crenolanib) |
| Ba/F3 FLT3-ITD | 1.3 | 1.7 | 1.3 |
| Ba/F3 FLT3-ITD/D835Y | 8.7 | 93.1 | 10.7 |
| Ba/F3 FLT3-WT D835Y | 6.9 | 33.7 | 4.9 |
| Ba/F3 FLT3-WT D835F | 6.5 | 72.7 | 11.2 |
| Ba/F3 FLT3-WT D835H | 19.8 | 20.0 | 1.0 |
| Ba/F3 FLT3-WT D835N | 4.3 | 2.3 | 0.5 |
| Ba/F3 FLT3-WT D835V | 2.3 | 63.7 | 27.7 |
| Ba/F3 FLT3-ITD/F691L | 67.8 | 36.4 | 0.5 |
| Primary AML Blasts (FLT3-ITD) | 2.4 | - | - |
| Primary AML Blasts (D835Y) | 1.2 - 8.1 | - | - |
| Primary AML Blasts (D835V) | 2.0 | - | - |
Data compiled from Galanis et al., Blood, 2014.[1][2]
Table 2: Cytotoxic Activity (IC50) in FLT3-ITD Positive Cell Lines
| Cell Line | Crenolanib IC50 (nM) | Sorafenib IC50 (nM) | Quizartinib IC50 (nM) |
| MV4-11 | 1.3 | 4.9 | ~1-2 |
| MOLM-13 | 4.9 | 17 | ~1-2 |
Data compiled from Galanis et al., Blood, 2014 and other sources.[3][4]
Key Experimental Protocols
To facilitate the replication of these pivotal experiments, detailed methodologies are provided below.
FLT3 Kinase Inhibition Assay (Immunoblotting)
This assay determines the concentration of an inhibitor required to block the autophosphorylation of the FLT3 receptor.
Methodology
-
Cell Culture: Ba/F3 cells engineered to express various FLT3 mutations are cultured in appropriate media. For IL-3 dependent cell lines, IL-3 is withdrawn prior to the experiment to ensure that proliferation is dependent on the constitutively active FLT3 signaling.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of Crenolanib, Quizartinib, or other inhibitors for 1-2 hours.
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Immunoprecipitation: The FLT3 receptor is immunoprecipitated from the cell lysates using an anti-FLT3 antibody.
-
Immunoblotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Densitometry: The intensity of the p-FLT3 and total FLT3 bands is quantified using densitometry software. The ratio of p-FLT3 to total FLT3 is calculated for each inhibitor concentration.
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of FLT3 phosphorylation inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology
-
Cell Seeding: FLT3-ITD positive human AML cell lines (e.g., Molm14, MV4-11) are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Methodology
-
Cell Treatment: Molm14 cells are treated with the inhibitors for 48 hours.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to exposed PS on the surface of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.
Hematopoietic Progenitor Colony Formation Assay
This assay assesses the effect of inhibitors on the proliferation and differentiation of normal hematopoietic progenitor cells, providing an indication of potential myelosuppressive side effects.
Methodology
-
Cell Preparation: Normal human bone marrow mononuclear cells are isolated.
-
Inhibitor Treatment: The cells are incubated with various concentrations of Crenolanib or Quizartinib.
-
Plating: The treated cells are plated in a semi-solid methylcellulose-based medium containing cytokines that support the growth of different hematopoietic colonies (e.g., BFU-E for erythroid progenitors and CFU-GM for granulocyte-macrophage progenitors).
-
Incubation: The plates are incubated for approximately 14 days to allow for colony formation.
-
Colony Counting: The number of BFU-E and CFU-GM colonies is counted under a microscope.
-
Analysis: The percentage of colony inhibition is calculated for each inhibitor concentration relative to the untreated control.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Constitutively active FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the FLT3 kinase inhibition assay.
Caption: Workflow for the cell viability (MTT) assay.
References
- 1. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Crenulatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenulatin, a gallotannin found in plants of the Rhodiola genus, notably Rhodiola rosea and Rhodiola crenulata, has emerged as a molecule of interest in preclinical research.[1] This guide provides a comprehensive overview of the current scientific understanding of this compound, juxtaposed with established therapeutic alternatives. Due to the nascent stage of this compound research, a definitive therapeutic index has not been established. This document, therefore, focuses on the available in vitro data, the broader context of its source and chemical class, and the experimental framework required to determine its therapeutic potential.
This compound: Current Experimental Data
Research on this compound is in its infancy, with available data limited to in vitro studies. A key study highlights its dose-dependent, dual-directional effect on apoptosis in mouse cerebral microvascular endothelial cells. At a concentration of 100 mg/L, this compound was found to induce apoptosis, whereas at a lower concentration of 25 mg/L, it exhibited an inhibitory effect on programmed cell death. This activity is reportedly mediated through the regulation of Fas/Bcl-2 expression and caspase-3 activity.
While these findings are intriguing, it is crucial to note the absence of in vivo studies and clinical trials. Consequently, pharmacokinetic and toxicological data in whole organisms, which are essential for determining a therapeutic index, are currently unavailable. A material safety data sheet for this compound indicates that no component is identified as a carcinogen by OSHA, IARC, ACGIH, or NTP.[2]
Table 1: In Vitro Effects of this compound on Apoptosis
| Cell Line | Concentration | Observed Effect | Signaling Pathway Implication |
| Mouse Cerebral Microvascular Endothelial Cells (bEnd.3) | 100 mg/L | Induction of apoptosis | Upregulation of Fas, Caspase-3 |
| Mouse Cerebral Microvascular Endothelial Cells (bEnd.3) | 25 mg/L | Inhibition of apoptosis | Downregulation of Fas, Caspase-3 |
The Broader Context: Rhodiola rosea and Gallotannins in Oncology
The therapeutic interest in this compound is partly derived from the recognized anti-cancer properties of its source, Rhodiola rosea, and its chemical class, gallotannins.
Rhodiola rosea extracts have demonstrated anti-cancer activities in various preclinical models.[3] Studies have shown that these extracts can inhibit the growth of transplanted solid tumors, reduce metastasis, and enhance the efficacy of conventional chemotherapy agents like cyclophosphamide while mitigating its toxicity.[3] The anti-proliferative and pro-apoptotic effects of Rhodiola rosea extracts have been observed in a range of cancer cell lines, including those of the bladder, breast, colon, and lung.[3] One of the major bioactive compounds in Rhodiola rosea, salidroside, has been a particular focus of research for its anti-tumor properties.[4]
Gallotannins , a class of hydrolysable tannins, have also shown promise as anti-cancer agents.[5] Tannic acid, a well-known gallotannin, has been reported to exhibit anticancer activities against several solid tumors by modulating various oncological signaling pathways.[6] Other gallotannins have demonstrated cytotoxic effects against cancer cells, often mediated through the induction of cell cycle arrest and apoptosis.[7]
Therapeutic Alternatives: Apoptosis-Inducing Anti-Cancer Agents
Should this compound be developed as an anti-cancer agent that functions by inducing apoptosis, it would be compared against a range of existing therapeutics that share this mechanism. These alternatives can be broadly categorized and have varying therapeutic indices, highlighting the importance of this metric in drug development. A higher therapeutic index is generally preferable, indicating a wider margin between the effective and toxic doses.[8]
Table 2: Comparison of Apoptosis-Inducing Anti-Cancer Agent Classes
| Agent Class | Mechanism of Action | Examples | Common Side Effects |
| Chemotherapy | Induces widespread DNA damage, leading to apoptosis in rapidly dividing cells.[9] | Doxorubicin, Cisplatin, Paclitaxel | Myelosuppression, nausea, hair loss, neurotoxicity |
| BCL-2 Inhibitors | Directly inhibit the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins to trigger apoptosis.[10][11][12] | Venetoclax | Tumor lysis syndrome, neutropenia, diarrhea |
| Death Receptor Agonists | Bind to and activate death receptors like Fas on the cell surface, initiating the extrinsic apoptosis pathway.[13][14][15] | TRAIL receptor agonists (experimental) | Potential for off-target toxicity, though generally considered to have a good safety profile |
| Caspase Activators | Directly activate executioner caspases like caspase-3, bypassing upstream signaling pathways to induce apoptosis.[16][17][18] | PAC-1 (investigational) | Specific toxicities are still under investigation in clinical trials. |
Experimental Protocols for Therapeutic Index Determination
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose.[8][19] Its determination is a critical component of drug development.
In Vitro Therapeutic Index: An initial estimation can be derived from in vitro studies by comparing the concentration of the compound that produces a desired effect (e.g., IC50 for cancer cell inhibition) with the concentration that causes toxicity to normal cells (e.g., TC50).[20][21][22]
-
Experimental Workflow:
-
Determine IC50: Culture various cancer cell lines and expose them to a range of this compound concentrations. After a set incubation period, assess cell viability using assays like MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).
-
Determine TC50: Concurrently, culture non-cancerous cell lines (e.g., normal human fibroblasts) and expose them to the same range of this compound concentrations. Assess cell viability to determine the half-maximal toxic concentration (TC50).
-
Calculate In Vitro TI: The in vitro TI is calculated as the ratio of TC50 to IC50.
-
In Vivo Therapeutic Index: This requires animal studies to determine the effective dose (ED50) and the toxic or lethal dose (TD50 or LD50).
-
Experimental Workflow:
-
Efficacy Studies (ED50): Utilize animal models with induced tumors (e.g., xenografts). Administer a range of this compound doses and monitor tumor growth over time. The ED50 is the dose that produces the desired therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the animals.
-
Toxicity Studies (TD50/LD50): Administer a range of this compound doses to healthy animals and monitor for signs of toxicity or mortality. The TD50 is the dose that causes toxicity in 50% of the animals, and the LD50 is the dose that is lethal to 50% of the animals.
-
Calculate In Vivo TI: The in vivo TI is calculated as the ratio of TD50 (or LD50) to ED50.
-
Signaling Pathways and Visualizations
The preliminary in vitro data for this compound suggests its involvement in the Fas-mediated (extrinsic) and Bcl-2-regulated (intrinsic) apoptotic pathways, converging on the activation of caspase-3.
Figure 1: Hypothesized mechanism of this compound-induced apoptosis.
Figure 2: Workflow for determining the therapeutic index.
Conclusion and Future Directions
This compound is a naturally occurring gallotannin with preliminary in vitro evidence of pro-apoptotic activity at higher concentrations. However, the current body of research is insufficient to establish a therapeutic index or to definitively position it as a viable anti-cancer agent. The broader anti-cancer potential of Rhodiola rosea extracts and other gallotannins provides a strong rationale for further investigation into this compound's specific contributions and mechanisms.
Future research should prioritize:
-
In vivo efficacy studies in relevant animal models of cancer to determine the effective dose range.
-
Comprehensive toxicology and pharmacokinetic studies to understand its absorption, distribution, metabolism, excretion, and potential off-target effects.
-
Mechanism of action studies to elucidate the precise molecular targets of this compound and the signaling pathways it modulates in cancer cells.
-
Structure-activity relationship studies to potentially optimize its chemical structure for improved efficacy and reduced toxicity.
Only through such rigorous preclinical evaluation can the therapeutic index of this compound be determined and its potential as a novel anti-cancer therapeutic be properly assessed against established alternatives.
References
- 1. Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|63026-02-8|MSDS [dcchemicals.com]
- 3. Rhodiola rosea L.: an herb with anti-stress, anti-aging, and immunostimulating properties for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 166.62.7.99 [166.62.7.99]
- 5. explorationpub.com [explorationpub.com]
- 6. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantsjournal.com [plantsjournal.com]
- 8. Therapeutic index - Wikipedia [en.wikipedia.org]
- 9. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic development and current uses of BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCL2 Inhibitors: What’s the Latest Research? - Dana-Farber [physicianresources.dana-farber.org]
- 13. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRAIL and FasL Functions in Cancer and Autoimmune Diseases: Towards an Increasing Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the Fas/FasL signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 18. Caspase-3 regulates the migration, invasion, and metastasis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 20. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Crenulatin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Crenulatin, a gallotannin compound. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn.
General Handling:
-
Avoid generating dust.
-
Prevent contact with skin and eyes.[1]
-
Ensure adequate ventilation in the handling area.
-
Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Property | Value (for Tannic Acid) | Reference |
| Oral LD50 (Rat) | 2260 mg/kg | --INVALID-LINK-- |
| Aquatic Toxicity | Harmful to aquatic life. | --INVALID-LINK--[2][3] |
| Physical State | Solid (Powder) | General knowledge |
| Solubility | Soluble in water | General knowledge |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the safe disposal of solid this compound and solutions containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), into a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with organic solids.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
2. Labeling:
-
Properly label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical name and concentration (if in solution).
-
Accumulation start date.
-
Principal investigator's name and laboratory contact information.
-
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with a complete and accurate description of the waste.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The following is a standard protocol that would generate this compound waste, necessitating the disposal procedures outlined above.
Objective: To determine the inhibitory effect of this compound on a specific enzyme in vitro.
Materials:
-
This compound powder
-
Enzyme stock solution
-
Substrate
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Weigh 10 mg of this compound powder.
-
Dissolve in 1 mL of an appropriate solvent (e.g., DMSO) to create a 10 mg/mL stock solution.
-
-
Serial Dilutions:
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired test concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Varying concentrations of this compound (or vehicle control).
-
-
Incubate for a specified time at a controlled temperature.
-
-
Initiation of Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Data Collection:
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
-
Waste Generation:
-
All used pipette tips, microplates, and remaining this compound solutions are considered hazardous waste and must be disposed of according to the procedures detailed in this document.
-
Visualizing the Disposal Workflow
To ensure clarity and proper execution of the disposal plan, the following diagrams illustrate the key logical relationships and workflows.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Experimental workflow leading to the generation of this compound waste.
By adhering to these detailed procedures, your laboratory can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guide for Handling Crenulatin
A Comprehensive Resource for Laboratory Professionals in Drug Development and Scientific Research
The following guide provides critical safety and logistical information for the handling of Crenulatin, a compound that, based on available data, is likely a gallotannin or a coumarin derivative. Due to the ambiguity in its precise chemical identity, with the name "this compound" not being universally standardized, this protocol adopts a conservative approach, addressing the potential hazards associated with both classes of compounds. Researchers should always consult a substance-specific Safety Data Sheet (SDS) if available and conduct a thorough risk assessment before beginning any experimental work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves[1] | Chemical safety goggles or a face shield[2] | N95-rated dust mask or a respirator with a particulate filter[2] | Laboratory coat |
| Dissolving (in Solvent) | Chemical fume hood | Nitrile or neoprene gloves | Chemical safety goggles or a face shield | As required by solvent SDS | Laboratory coat |
| Conducting Reactions | Chemical fume hood | Nitrile or neoprene gloves (consider breakthrough time for solvents) | Chemical safety goggles and/or face shield | As required by reaction conditions and solvent vapor pressure | Flame-resistant laboratory coat (if flammable solvents are used) |
| Post-Reaction Workup & Purification | Chemical fume hood | Chemical-resistant gloves appropriate for the solvents and reagents used | Chemical safety goggles and/or face shield | As required by the procedure | Laboratory coat |
| Waste Disposal | Well-ventilated area | Nitrile or neoprene gloves | Chemical safety goggles | Not generally required if handling sealed waste containers | Laboratory coat |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation and Weighing:
-
Before handling, ensure that an appropriate chemical spill kit is readily accessible.
-
Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Wear all PPE as specified in the table above.
-
Use disposable weighing boats or papers to avoid contamination of balances.
-
After weighing, carefully seal the primary container and decontaminate the exterior with an appropriate solvent (e.g., 70% ethanol) before returning it to storage.
2.2. Dissolution and Reaction:
-
All procedures involving the dissolution of this compound or its use in chemical reactions must be performed in a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure that the apparatus is securely clamped.
-
Continuously monitor the reaction for any unexpected changes.
2.3. Post-Handling and Decontamination:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wipe down the work area in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
Disposal Plan
Proper disposal of chemical waste is essential to protect both human health and the environment.
3.1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing papers and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. The container should be compatible with the solvents used. Do not mix incompatible waste streams.[1]
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid chemical waste.
3.2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and any other components), and the primary hazards (e.g., "Irritant," "Toxic").
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3.3. Final Disposal:
-
All chemical waste must be disposed of through the institution's official Environmental Health and Safety (EHS) department.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal.[1][4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
